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  • Product: Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate
  • CAS: 34753-27-0

Core Science & Biosynthesis

Foundational

The Pharmacological Landscape of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry The pyridazine core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

The pyridazine core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeutics.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[1][2] This guide focuses on a specific and promising subclass: Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate and its derivatives. We will delve into their synthesis, multifaceted biological activities, and the underlying mechanisms of action, providing a comprehensive resource for researchers and drug development professionals.

A Versatile Scaffold: Synthesis and Chemical Properties

The chemical versatility of the Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate scaffold allows for the generation of diverse compound libraries. The presence of a carbonyl group, a phenyl ring, and a carboxylate ester moiety provides multiple points for chemical modification, enabling the fine-tuning of physicochemical and biological properties.[3][4]

A common synthetic approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For instance, the reaction of ethyl acetoacetate with a diazotized aniline derivative, followed by ring closure, can yield the dihydropyridazinone core.[5] Further modifications, such as Suzuki-Miyaura coupling reactions, can be employed to introduce a variety of substituents on the pyridazine ring, allowing for extensive structure-activity relationship (SAR) studies.[6]

Unveiling the Therapeutic Potential: A Spectrum of Pharmacological Activities

Derivatives of the 3-oxo-2,3-dihydropyridazine scaffold have been investigated for a wide array of therapeutic applications, with promising results in several key areas.

Anticancer Activity: A Focus on Kinase Inhibition

A significant body of research has highlighted the potential of 3-oxo-2,3-dihydropyridazine derivatives as potent and selective anticancer agents.[6][7][8] One of the most promising avenues of investigation is their ability to inhibit specific kinases involved in cancer cell proliferation and survival.

Interleukin-2-inducible T-cell kinase (ITK) Inhibition:

Recent studies have identified novel 3-oxo-2,3-dihydropyridazine derivatives as selective inhibitors of ITK, a key signaling molecule in T-cells.[4][6] This makes them attractive candidates for the treatment of T-cell malignancies, such as T-cell leukemia.[6] The mechanism of action involves the modulation of the T-cell receptor signaling pathway, leading to the induction of apoptosis in cancerous T-cells.

One study reported a series of 3-oxo-2,3-dihydropyridazine derivatives with promising cytotoxicity against ITK-expressing leukemia cell lines (Jurkat and CCRF-CEM).[6] Notably, some of these compounds exhibited a favorable therapeutic index, showing significantly lower toxicity towards non-cancerous fibroblast cells.[6]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition:

Other studies have explored the potential of pyridazinone-based derivatives as inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[7] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

Antimicrobial Properties: A New Frontier in Combating Infectious Diseases

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyridazinone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[7][9][10]

One study reported the synthesis of pyridazinone-based diarylurea derivatives that displayed potent antibacterial activity against Staphylococcus aureus and significant antifungal activity against Candida albicans.[7] The exact mechanism of their antimicrobial action is still under investigation but is thought to involve the disruption of essential cellular processes in the microorganisms.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modifications of the 3-oxo-2,3-dihydropyridazine scaffold have provided valuable insights into the structural requirements for potent and selective biological activity. For instance, in the context of ITK inhibition, the nature of the substituent at the 6-position of the pyridazine ring has been shown to be critical for activity.[6] Similarly, the choice of the amine functionality in diarylurea derivatives has been found to significantly influence their antimicrobial potency.[7]

The modular nature of the synthesis allows for the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of lead compounds with improved efficacy, selectivity, and pharmacokinetic properties.

Experimental Protocols and Methodologies

To aid researchers in the evaluation of these compounds, we provide an overview of key experimental protocols.

Synthesis of 3-oxo-2,3-dihydropyridazine Derivatives

A general and modular synthetic strategy is often employed, allowing for the efficient generation of analog libraries.[6]

General Synthetic Scheme: A common approach involves a multi-step synthesis. For example, an intermediate can be formed through an amide coupling, followed by deprotection and nucleophilic substitution with a halogenated pyridazinone. The final derivatives can then be generated via a Suzuki-Miyaura coupling with various boronic acids.[6]

Synthesis_Workflow A Starting Materials (e.g., Carboxylic Acid, Amine) B Amide Coupling A->B C Deprotection B->C D Nucleophilic Substitution with Halogenated Pyridazinone C->D E Intermediate D->E F Suzuki-Miyaura Coupling with Boronic Acids E->F G Final Derivatives F->G

General synthetic workflow for 3-oxo-2,3-dihydropyridazine derivatives.
In Vitro Cytotoxicity Assays

The cytotoxic effects of the synthesized compounds are typically evaluated against a panel of cancer cell lines and non-cancerous cells to determine their potency and selectivity.

Protocol: MTT Assay

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing

The antimicrobial activity of the compounds is assessed using standard methods such as the broth microdilution assay.

Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

The Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate scaffold represents a highly promising starting point for the development of novel therapeutics. The diverse pharmacological activities, coupled with the synthetic tractability of this chemical class, make it an attractive area for further investigation.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of cancer and infectious diseases.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the most promising candidates to guide their further development.

Quantitative Data Summary

Compound ScaffoldPharmacological ActivityTarget Cell Line(s)/Organism(s)Reported Potency (e.g., IC50, MIC)Reference
3-oxo-2,3-dihydropyridazineAnticancer (ITK inhibitor)Jurkat, CCRF-CEM (T-cell leukemia)IC50 values in the micromolar range[6]
Pyridazinone-based diarylureaAntibacterialStaphylococcus aureusMIC = 16 µg/mL (for compound 10h)[7]
Pyridazinone-based diarylureaAntifungalCandida albicansMIC = 16 µg/mL (for compound 8g)[7]
2,3-diaryl-3H-imidazo[4,5-b]pyridineAnticancerK562, MCF-7, MDA-MB-468, SaOS2Moderate cytotoxicity[11]
2,3-diaryl-3H-imidazo[4,5-b]pyridineAnti-inflammatory (COX-2 inhibitor)COX-1 and COX-2 enzymesIC50 values in the micromolar range[11]
5-acetyl-2-ethyl-6-phenyl-3(2H)-pyridazinoneAnti-inflammatory (PDE4 inhibitor)PDE4B1IC50 values in the nanomolar range[12]

Signaling Pathway Diagram

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 ITK ITK ITK->PLCg1 Phosphorylation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation PKC->AP1 Cytokine Cytokine Production NFAT->Cytokine NFkB->Cytokine AP1->Cytokine Inhibitor 3-oxo-2,3-dihydropyridazine Derivative Inhibitor->ITK Inhibition

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Exploratory

A Technical Guide to the Preliminary Antimicrobial Screening of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate

Introduction The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery and development of novel therapeutic agents. In this contex...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery and development of novel therapeutic agents. In this context, heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the pyridazine nucleus is considered a "magic moiety" by medicinal chemists, forming the core scaffold of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects[1][2]. The versatility of the pyridazinone ring system allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological profile[2][3].

This guide provides an in-depth technical framework for conducting a preliminary antimicrobial screening of a specific pyridazine derivative: Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate. The protocols and rationale outlined herein are designed for researchers, scientists, and drug development professionals, providing a robust, self-validating system for initial efficacy assessment. We will proceed from the synthesis of the target compound to a structured screening cascade, culminating in data interpretation and outlining logical next steps for hit-to-lead development.

The Target Compound: Synthesis and Characterization

The foundational step in any screening campaign is the unambiguous synthesis and characterization of the molecule of interest. Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate (CAS Number: 34753-27-0) is a representative member of this promising chemical class.

Plausible Synthetic Route

While various synthetic strategies exist for the pyridazinone core, a common and effective approach involves the cyclization of β-aryl propionic acid derivatives with hydrazine hydrate or similar reagents[4]. A plausible synthetic pathway for the target compound is outlined below. The design of this synthesis is informed by established methodologies for creating 3-oxo-6-aryl-2,3-dihydropyridazine-4-carboxylic acid and carbohydrazide derivatives[5].

cluster_0 Synthesis of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate A Benzoylpropionic Acid C 6-Phenyl-4,5-dihydropyridazin-3(2H)-one A->C Reflux in Ethanol B Hydrazine Hydrate B->C E Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate (Target Compound) C->E Claisen Condensation (NaOEt, Ethanol) D Diethyl Oxalate D->E

Caption: Plausible synthetic pathway for the target compound.

Rationale for Synthetic Choices

This synthetic approach is chosen for its reliability and the ready availability of starting materials. The initial cyclization to form the core pyridazinone ring is a robust and well-documented reaction[4]. The subsequent Claisen condensation with diethyl oxalate is a classic method for introducing the ethyl carboxylate group at the C4 position, creating the desired target molecule. Post-synthesis, it is imperative to confirm the structure and purity of the compound using standard analytical techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), as demonstrated in studies of similar compounds[6][7].

Designing the Preliminary Antimicrobial Screening Cascade

A logical, tiered approach is essential for an efficient and cost-effective preliminary screening. This cascade is designed to first qualitatively identify any antimicrobial activity and then quantitatively determine the potency of the compound.

Selection of Microbial Panel

The choice of microorganisms is critical for assessing the potential breadth of antimicrobial activity. The panel should include representatives from key bacterial and fungal groups known for their clinical relevance.

Microorganism Gram Type / Class Clinical Significance Reference Strains
Staphylococcus aureusGram-positiveCauses skin infections, pneumonia, sepsis; MRSA is a major threat.[7][8]ATCC 29213, MRSA ATCC 43300
Bacillus subtilisGram-positiveCommonly used as a model organism for Gram-positive bacteria.[9]ATCC 6633
Escherichia coliGram-negativeCauses urinary tract infections, gastroenteritis, and sepsis.[4][6]ATCC 25922
Pseudomonas aeruginosaGram-negativeOpportunistic pathogen causing serious infections in immunocompromised individuals.[6][9]ATCC 27853
Candida albicansFungus (Yeast)Causes opportunistic fungal infections (candidiasis).[1][8]ATCC 90028
Experimental Workflow

The screening workflow is designed to move from a broad, qualitative assessment to a precise, quantitative one. This ensures that resources are focused on compounds that show genuine promise.

start Synthesized & Purified Target Compound qual_screen Qualitative Screening: Agar Disk Diffusion Assay start->qual_screen decision1 Zone of Inhibition? qual_screen->decision1 quant_screen Quantitative Screening: Broth Microdilution for MIC decision1->quant_screen Yes stop No Activity (Archive Compound) decision1->stop No data_analysis Data Analysis & Interpretation quant_screen->data_analysis next_steps Promising Hit: Proceed to Advanced Studies (e.g., Cytotoxicity, MOA) data_analysis->next_steps

Caption: High-level workflow for antimicrobial screening.

Experimental Protocols

The following protocols are described in a step-by-step format to ensure reproducibility and reliability. These methods are based on established standards for antimicrobial susceptibility testing.

Protocol: Agar Disk Diffusion Assay (Qualitative Screening)

This method provides a preliminary, qualitative assessment of antimicrobial activity and is based on the Kirby-Bauer test.[3]

  • Preparation of Inoculum: From a fresh overnight culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate (or Sabouraud Dextrose Agar for C. albicans) three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

  • Application of Test Compound:

    • Prepare a stock solution of the target compound in a suitable solvent (e.g., DMSO).

    • Impregnate sterile 6 mm paper discs with a known amount of the compound (e.g., 30 µg). Allow the solvent to evaporate completely.

    • Place the impregnated discs onto the surface of the inoculated agar plates.

  • Controls:

    • Positive Control: Use discs of standard antibiotics (e.g., Gentamicin for bacteria, Fluconazole for fungi).

    • Negative Control: Use a disc impregnated only with the solvent (DMSO) to ensure it has no antimicrobial activity.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (24-48 hours for C. albicans).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where growth is inhibited) in millimeters (mm).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3][7]

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (or RPMI for fungi) to wells 2 through 12.

    • Add 100 µL of the target compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum only). Well 12 serves as the sterility control (broth only).

  • Inoculum Preparation: Prepare a microbial inoculum as described in the disk diffusion assay, but dilute it further in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Inoculation: Add 50 µL of the final bacterial/fungal inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or with a microplate reader.

Data Interpretation and Next Steps

Hypothetical Data Presentation

Following the execution of the protocols, data should be organized clearly for analysis. The following table presents a hypothetical but realistic set of results based on published data for similar pyridazinone derivatives.[3][6][7]

Microorganism Zone of Inhibition (mm) MIC (µg/mL)
S. aureus (ATCC 29213)1816
E. coli (ATCC 25922)1264
P. aeruginosa (ATCC 27853)8>128
C. albicans (ATCC 90028)1532
Interpreting the Results & Potential Mechanism

The hypothetical results suggest that Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate possesses moderate activity, particularly against the Gram-positive bacterium S. aureus and the yeast C. albicans. The lower activity against Gram-negative bacteria, especially P. aeruginosa, is a common finding, often attributed to the protective outer membrane of these organisms which can prevent compound entry.

Molecular docking studies on other pyridazine derivatives have suggested that their antibacterial activity may stem from the inhibition of essential bacterial enzymes.[6] A prominent target is DNA gyrase (subunit B), an enzyme critical for DNA replication, making it an attractive target for antibiotic development.[6]

compound Pyridazinone Derivative enzyme Bacterial DNA Gyrase (Subunit B) compound->enzyme inhibit Inhibition enzyme->inhibit process DNA Supercoiling & Replication outcome Inhibition of Bacterial Growth process->outcome leads to inhibit->process

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Authoritative Grounding and Future Directions

The trustworthiness of these preliminary results hinges on the use of standardized protocols and appropriate controls. If the data indicates promising activity (e.g., MIC ≤ 16 µg/mL), several subsequent steps are warranted:

  • Cytotoxicity Testing: Evaluate the compound's toxicity against mammalian cell lines to determine its therapeutic index, a critical step for assessing its potential as a drug candidate.[6]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and screen a library of analogs to explore how modifications to the phenyl group, the ester, or the pyridazinone core affect antimicrobial potency and spectrum.[8]

  • Mechanism of Action (MOA) Studies: Conduct further biochemical and genetic assays to confirm the molecular target, such as enzymatic assays with purified DNA gyrase.

Conclusion

This technical guide provides a comprehensive framework for the preliminary in vitro antimicrobial evaluation of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate. By following a logical cascade from synthesis to qualitative and quantitative screening, researchers can generate reliable, interpretable data. The pyridazine scaffold continues to demonstrate significant potential as a source of new antimicrobial agents.[1][3] The structured approach detailed here serves as a robust starting point for identifying and advancing promising new candidates in the critical fight against infectious diseases.

References

  • A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives. (n.d.). idosi.org. [Link]

  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • [Antimicrobial activity of new pyridazine derivatives]. (1993). Revue Roumaine de Chimie, 38(3), 351-356. [Link]

  • Mustafa, M., & Mostafa, Y. A. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Chemistry & Biodiversity, 17(6), e2000100. [Link]

  • Al-Ostath, R. A., Al-Tamimi, A. M., El-Faham, A., & Ali, M. A. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(45), 31690-31713. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives. (2020). SAR Publication. [Link]

  • Al-Ostath, R. A., Al-Tamimi, A. M., El-Faham, A., & Ali, M. A. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 682. [Link]

  • George, S., Parameswaran, M. K., Chakraborty, A. R., & Ravi, T. K. (2008). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. Acta Pharmaceutica, 58(2), 119-129. [Link]

  • Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(9), 1818-1823. [Link]

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Foundational

Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate molecular weight and chemical structure

An In-depth Technical Guide to Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate: Synthesis, Properties, and Therapeutic Potential Executive Summary Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate is a he...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate: Synthesis, Properties, and Therapeutic Potential

Executive Summary

Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate is a heterocyclic organic compound featuring a dihydropyridazinone core. This scaffold is of significant interest to the pharmaceutical and medicinal chemistry sectors due to its versatile chemical nature and its proven potential as a basis for developing novel therapeutics. The pyridazinone ring system is a key pharmacophore found in several clinically approved drugs.[1] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1] This guide provides a comprehensive overview of the compound's chemical structure, molecular weight, and physicochemical properties. It further details a robust synthetic methodology, explains the mechanistic rationale behind the chosen synthetic route, and explores its burgeoning applications in drug development, particularly as a scaffold for potent enzyme inhibitors targeting cancers and inflammatory diseases.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate are crucial for its application in research and development. The molecule consists of a six-membered dihydropyridazinone ring substituted with a phenyl group at the 6-position and an ethyl carboxylate group at the 4-position.

Chemical Structure

The structural arrangement of its constituent atoms is the primary determinant of its chemical reactivity and biological activity.

G cluster_0 Preparation of Core Scaffold cluster_1 Suzuki-Miyaura Cross-Coupling A Ethyl 2-(2-ethoxy-2-oxoacetyl)-3-oxobutanoate C Cyclization & Halogenation (e.g., with POCl₃/PCl₅) A->C B Hydrazine B->C D Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate C->D G Coupling Reaction (e.g., 100 °C, 16h) D->G E Phenylboronic Acid E->G F Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., Na₂CO₃) Solvent (e.g., 1,4-Dioxane) F->G H Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate G->H

Caption: Synthetic workflow for Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate.

Step-by-Step Synthesis Protocol

This protocol is a representative methodology based on established literature procedures for analogous compounds. [2][3]

  • Synthesis of the Halogenated Intermediate: The synthesis begins with the preparation of a suitable precursor, such as Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate. This is typically achieved through the cyclization of a dicarbonyl compound with hydrazine, followed by halogenation.

  • Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon), combine Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate (1.0 equiv.), phenylboronic acid (1.3 equiv.), and a base such as 2M sodium carbonate (3.0 equiv.) in a suitable solvent like 1,4-dioxane. [3]3. Catalyst Addition: The reaction mixture is degassed for several minutes before the addition of a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.1 equiv.). [3]4. Reaction Execution: The mixture is heated to 100 °C and stirred for approximately 16 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS). [3]5. Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with cold water. The aqueous phase is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Final Product Isolation: The resulting crude product is purified using column chromatography (e.g., silica gel) to afford the final product, Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate, as a solid. [3]

Applications in Drug Discovery and Development

The 3-oxo-2,3-dihydropyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as a versatile template for designing inhibitors of various high-value biological targets.

Core Ethyl 3-oxo-6-phenyl- 2,3-dihydropyridazine-4-carboxylate (Core Scaffold) ITK ITK (Interleukin-2-inducible T-cell kinase) Core->ITK Inhibits JNK2 JNK2 (c-Jun N-terminal kinase 2) Core->JNK2 Inhibits PDE4 PDE4 (Phosphodiesterase 4) Core->PDE4 Inhibits Leukemia T-Cell Leukemia ITK->Leukemia Associated with ALI Acute Lung Injury (ALI) & Sepsis JNK2->ALI Associated with Inflammation Inflammatory Diseases (e.g., Atopic Dermatitis) PDE4->Inflammation Associated with

Caption: Therapeutic targets and associated diseases for the pyridazinone scaffold.

Inhibition of Interleukin-2-inducible T-cell Kinase (ITK)

Recent research has highlighted the 3-oxo-2,3-dihydropyridazine scaffold as a previously unexplored chemotype for the selective inhibition of ITK. [2]ITK is a non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor signaling and immune regulation. [2]Dysregulation of this pathway is implicated in T-cell malignancies. Studies have reported the design, synthesis, and evaluation of novel derivatives based on this core structure as potential treatments for T-cell leukemia. [1][2][3]By inhibiting ITK, these compounds can disrupt the signaling cascade that promotes the proliferation of cancerous T-cells, positioning them as promising candidates for further preclinical development. [2]

Targeting JNK2 for Acute Lung Injury and Sepsis

Analogues of the pyridazinone core have been investigated for their potent anti-inflammatory activity. One study identified a lead compound that could effectively treat acute lung injury (ALI) and sepsis in animal models by targeting c-Jun N-terminal kinase 2 (JNK2). [4]The compound was found to inhibit the JNK2-NF-κB/MAPK signaling pathway, thereby reducing the release of pro-inflammatory cytokines like TNF-α and IL-6. [4]This provides a novel therapeutic strategy for these life-threatening conditions, which currently lack effective treatments. [4]

Phosphodiesterase 4 (PDE4) Inhibition

The 3(2H)-pyridazinone scaffold has also been successfully utilized to develop potent inhibitors of Phosphodiesterase 4 (PDE4). [5][6]PDE4 is a key enzyme that regulates intracellular levels of cyclic AMP (cAMP), a critical second messenger in inflammatory cells. By inhibiting PDE4, these compounds can increase cAMP levels, leading to a broad anti-inflammatory effect. This mechanism is the basis for treatments of inflammatory conditions such as psoriatic arthritis and atopic dermatitis. [5]

Conclusion and Future Directions

Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate is more than a simple chemical entity; it is a gateway to a rich field of medicinal chemistry. Its robust and modular synthesis allows for extensive SAR studies, enabling the fine-tuning of potency and selectivity against various biological targets. The demonstrated success of its core scaffold in developing inhibitors for ITK, JNK2, and PDE4 underscores its significant therapeutic potential. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of its derivatives, exploring new therapeutic applications, and advancing the most promising candidates toward clinical trials. The versatility of the pyridazinone core ensures its continued relevance in the ongoing search for novel and effective medicines.

References

  • ACS Publications. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Available at: [Link]

  • Institute of Molecular and Translational Medicine. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Available at: [Link]

  • PMC (PubMed Central). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Available at: [Link]

  • PubMed. Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Available at: [Link]

  • FLORE Repository. Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Available at: [Link]

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Exploratory

Topic: Pharmacokinetics of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate in Mammalian Models

An In-Depth Technical Guide Executive Summary The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anti-inflammatory,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anti-inflammatory, antihypertensive, and anticancer effects[1][2][3][4]. Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate (CAS 34753-27-0) is a member of this class, and like many novel chemical entities, its potential for therapeutic development is critically dependent on a thorough understanding of its behavior in biological systems[5][6][7]. This guide provides a comprehensive, in-depth framework for characterizing the pharmacokinetics (PK) of this compound in preclinical mammalian models. As a senior application scientist, my focus is not merely on protocol recitation but on elucidating the scientific rationale behind each step, ensuring a robust, reproducible, and regulatory-compliant approach. We will detail the strategic selection of animal models, the establishment of a validated bioanalytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the application of Non-Compartmental Analysis (NCA) to derive key pharmacokinetic parameters. This document is designed to be a field-proven guide, grounding every recommendation in authoritative standards and practical expertise to empower researchers in their drug development endeavors.

Foundational Strategy: Preclinical Pharmacokinetic Study Design

The primary goal of a preclinical pharmacokinetic study is to characterize the disposition of a drug candidate within a living organism, a process often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion[8][9]. This understanding is not academic; it is essential for selecting viable candidates, designing toxicology studies, and predicting human dosage regimens[10][11].

The Causality of Experimental Choices

1.1.1 Selection of Mammalian Models The choice of animal model is a critical decision that influences the translatability of preclinical data[12].

  • Primary Species (Rodent): Sprague-Dawley or Wistar rats are frequently chosen for initial PK screening. Their well-characterized physiology, cost-effectiveness, and the extensive historical database make them an excellent starting point for understanding a compound's basic PK profile[13][14].

  • Secondary Species (Non-Rodent): Regulatory bodies like the U.S. Food and Drug Administration (FDA) typically require data from a second, non-rodent species for Investigational New Drug (IND) enabling studies[8]. The Beagle dog is a common choice due to its physiological similarities to humans in terms of metabolism and gastrointestinal tract, although species-specific metabolic differences must always be considered[15][16].

For Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate, a pragmatic approach involves an initial full PK profile in rats, followed by a similar study in dogs to establish inter-species comparisons. A study on a similar pyridazinone derivative successfully used both rat and dog models to characterize its pharmacokinetic profile[17].

1.1.2 Route of Administration and Formulation To fully characterize the compound, at least two routes of administration are necessary:

  • Intravenous (IV) Bolus: This route ensures 100% of the drug enters systemic circulation directly. The data from an IV study are the benchmark against which other routes are measured and are essential for calculating fundamental PK parameters like clearance, volume of distribution, and absolute bioavailability[14].

  • Oral (PO) Gavage: As most drugs are intended for oral administration, this route is critical for assessing absorption characteristics and the impact of first-pass metabolism[17].

The formulation vehicle must solubilize the compound without interfering with its intrinsic ADME properties[18]. A simple, non-toxic vehicle such as a solution of 5% DMSO, 40% PEG400, and 55% saline is a common starting point for preclinical in vivo studies.

Structuring the In-Vivo Experiment

A well-designed study minimizes variables and maximizes data quality. A parallel study design, where different groups of animals are assigned to each administration route, is standard[19].

Table 1: Example Dosing and Sampling Regimen for a Rat Pharmacokinetic Study

ParameterIntravenous (IV) GroupOral (PO) GroupRationale
Species/Strain Sprague-Dawley RatSprague-Dawley RatStandard rodent model for PK[13][14].
Number of Animals n=3 per time point (sparse) or n=5 (serial)n=3 per time point (sparse) or n=5 (serial)Ensures statistical relevance and accounts for biological variability.
Dose 1 mg/kg5 mg/kgA low IV dose avoids saturation; a higher PO dose accounts for incomplete absorption.
Formulation Solution in 5% DMSO / 40% PEG400 / 55% SalineSolution in 5% DMSO / 40% PEG400 / 55% SalineEnsures solubility and bioavailability are not limited by formulation[18].
Blood Sampling Serial Sampling (via cannula): Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hrSerial Sampling (via cannula): Pre-dose, 15, 30 min, 1, 2, 4, 6, 8, 24 hrTime points are strategically chosen to define the Cmax, distribution, and elimination phases[20].
Matrix K2EDTA PlasmaK2EDTA PlasmaAnticoagulant choice; plasma is the standard matrix for small molecule PK[21].

The Analytical Core: A Self-Validating Bioanalytical System

The reliability of any PK study hinges entirely on the quality of the bioanalytical data. The method must be validated to prove it is accurate, precise, and fit for purpose, a mandate from regulatory bodies worldwide[22][23][24]. We will focus on the gold standard for small molecule quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[25].

Diagram: Overall Pharmacokinetic Workflow

The following diagram illustrates the end-to-end process, from compound administration to final data interpretation.

G cluster_invivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data Data Analysis Phase Formulation Compound Formulation Dosing Animal Dosing (IV and PO Groups) Formulation->Dosing Sampling Timed Blood Sampling Dosing->Sampling Report Final PK Report Processing Plasma Sample Processing (e.g., Protein Precipitation) Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS Quant Concentration Quantification LCMS->Quant NCA Non-Compartmental Analysis (NCA) Quant->NCA Params Derive PK Parameters (AUC, Cmax, t½, etc.) NCA->Params Params->Report

Caption: High-level experimental workflow for a preclinical PK study.
Step-by-Step Protocol: LC-MS/MS Method Development

The objective is to create a selective, sensitive, and robust method to quantify Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate in plasma.

  • Mass Spectrometer Tuning:

    • Rationale: To determine the optimal mass transitions (precursor ion to product ion) for the analyte and a suitable internal standard (IS), maximizing sensitivity and specificity.

    • Protocol:

      • Prepare a ~1 µg/mL solution of the analyte and a structurally similar, stable-isotope-labeled internal standard (if available) in 50:50 acetonitrile:water.

      • Infuse the solution directly into the mass spectrometer.

      • In positive ion mode, identify the protonated molecular ion [M+H]+. For the title compound (MW 244.25), this will be at m/z 245.2.

      • Select this precursor ion and perform a product ion scan to identify stable, high-intensity fragment ions. This transition (e.g., m/z 245.2 -> 171.1) becomes the basis for Multiple Reaction Monitoring (MRM)[25][26].

      • Optimize collision energy and other source parameters to maximize the signal for the chosen MRM transition[27].

  • Chromatographic Separation:

    • Rationale: To separate the analyte from endogenous matrix components, preventing ion suppression and ensuring accurate quantification.

    • Protocol:

      • Start with a standard C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Use a simple mobile phase gradient: Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile)[27].

      • Inject a sample of extracted blank plasma spiked with the analyte.

      • Develop a gradient that provides a sharp, symmetrical peak for the analyte with a retention time of approximately 2-3 minutes, well away from the solvent front and any major matrix interferences.

  • Sample Preparation:

    • Rationale: To remove proteins and other macromolecules from the plasma that would interfere with the analysis. Protein precipitation is the simplest and fastest method for this purpose[20].

    • Protocol:

      • To 50 µL of plasma sample (or standard/QC), add 150 µL of cold acetonitrile containing the internal standard.

      • Vortex vigorously for 1 minute to precipitate proteins.

      • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.

      • Transfer the supernatant to a new plate or vial for injection onto the LC-MS/MS system.

Trustworthiness: Bioanalytical Method Validation (BMV)

Validation is a formal, documented process that proves the method is reliable. The protocol must follow the principles laid out in the FDA's Bioanalytical Method Validation Guidance and the harmonized ICH M10 guideline[22][28][29].

Table 2: Key BMV Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Selectivity Ensures the method can differentiate the analyte from endogenous matrix components.No significant interfering peaks (>20% of LLOQ) at the analyte's retention time in blank matrix from at least 6 sources.
Calibration Curve Demonstrates the relationship between instrument response and known concentrations.At least 6-8 non-zero standards. R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Confirms the closeness of measured values to the true value and the reproducibility of the measurement.Measured across at least 3 concentrations (Low, Mid, High QC) in 3 separate runs. Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%.
Lower Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response must be distinguishable from blank. Accuracy within ±20% of nominal and precision (%CV) ≤20%.
Stability Assesses the analyte's stability under various storage and handling conditions.Mean concentration of stability samples must be within ±15% of nominal concentration of freshly prepared samples (bench-top, freeze-thaw, long-term).
Matrix Effect Evaluates the impact of co-eluting matrix components on the analyte's ionization.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.

Authoritative Grounding: Data Analysis & Interpretation

Once validated concentration-time data are generated, the final step is to calculate the pharmacokinetic parameters that describe the compound's behavior.

Non-Compartmental Analysis (NCA)

NCA is the most widely used method for analyzing preclinical PK data because it relies on algebraic equations and makes minimal assumptions about the drug's distribution within the body[30][31]. It directly uses the observed data to calculate key exposure parameters[21][32].

Diagram: The Logic of Bioanalytical Validation

This diagram shows how individual validation parameters collectively ensure the trustworthiness of the final reported concentration data, forming a self-validating system as required by regulatory standards.

G cluster_params Core Validation Pillars (per FDA/ICH M10) cluster_guidance center_node Reliable Concentration Data Accuracy Accuracy (Closeness to True Value) Accuracy->center_node Precision Precision (Reproducibility) Precision->center_node Selectivity Selectivity (No Interference) Selectivity->center_node Stability Stability (Analyte Integrity) Stability->center_node Sensitivity Sensitivity (LLOQ) Sensitivity->center_node Curve Calibration Curve (Response Function) Curve->center_node Guidance FDA & ICH M10 Guidelines

Caption: Logical relationship of BMV parameters ensuring data integrity.
Key Pharmacokinetic Parameters from NCA

The following parameters provide a comprehensive summary of the compound's pharmacokinetic profile.

Table 3: Primary Pharmacokinetic Parameters and Their Significance

ParameterDescriptionHow It's Calculated (Simplified)Significance
Cmax Maximum observed plasma concentration.Directly from the concentration-time data.Indicates the rate and extent of absorption; related to efficacy and potential toxicity[21].
Tmax Time at which Cmax is reached.Directly from the concentration-time data.Indicates the speed of absorption[21].
AUC(0-last) Area Under the Curve from time zero to the last measurable concentration.Sum of trapezoids between each time point (linear trapezoidal rule)[30].Represents the total systemic exposure to the drug over the measured time period[32].
t½ (Half-life) Time required for the plasma concentration to decrease by half during the elimination phase.0.693 / kₑ (where kₑ is the terminal elimination rate constant).Determines dosing interval and time to reach steady-state.
CL (Clearance) Volume of plasma cleared of the drug per unit of time.Dose / AUC(0-∞) (for IV administration).Measures the body's efficiency in eliminating the drug[31].
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body.CL / kₑ.Indicates the extent of drug distribution into tissues versus remaining in plasma.
F% (Bioavailability) The fraction of an orally administered dose that reaches systemic circulation.(AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100A critical parameter for determining if a compound is suitable for oral delivery.

Conclusion and Forward Outlook

This guide has outlined an authoritative and technically sound approach to characterizing the pharmacokinetics of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate in mammalian models. By adhering to a robust study design, implementing a rigorously validated LC-MS/MS bioanalytical method grounded in FDA and ICH guidelines, and employing standard Non-Compartmental Analysis, researchers can generate high-quality, reliable data[28][30].

The resulting pharmacokinetic profile—encompassing parameters of exposure (AUC, Cmax), distribution (Vd), and elimination (CL, t½)—is not the end of the journey. Instead, it is the critical foundation upon which all subsequent development rests. This data will inform dose selection for pivotal toxicology and efficacy studies, aid in the prediction of human pharmacokinetics, and ultimately determine the viability of this compound as a potential therapeutic agent[9][10].

References

  • Datapharm Australia. Pharmacokinetics analysis series: Non-compartmental analysis. Available from: [Link]

  • Generics and Biosimilars Initiative. FDA issues final guidance on bioanalytical method validation. GaBI Online. Available from: [Link]

  • Quanticate. Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Available from: [Link]

  • MathWorks. Noncompartmental Analysis - MATLAB & Simulink. Available from: [Link]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available from: [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Aplos Analytics. Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. Available from: [Link]

  • Symmetric. PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained. Available from: [Link]

  • Chaudhry DA, Fatima U, Waqar K, Rehman M. Pharmacokinetic Modeling Concepts: Compartmental and Non-compartmental approach for Drug Designing. Global Drug Design & Development Review.
  • Liu S, et al. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. PMC. Available from: [Link]

  • BioBoston Consulting. Best Practices For Preclinical Animal Testing. Available from: [Link]

  • National Open Access Monitor, Ireland. Novel pre-clinical methodologies for pharmacokinetic drug–drug interaction studies: spotlight on “humanized” animal models. Available from: [Link]

  • U.S. Food and Drug Administration. Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK). Available from: [Link]

  • BioPharm International. Using a Modeling Approach to Preclinical Studies. Available from: [Link]

  • Emery Pharma. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available from: [Link]

  • de Vries, R., et al. Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. PMC. Available from: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • Drug Development & Delivery. Application of LCMS in small-molecule drug development. Available from: [Link]

  • BioDuro. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. Available from: [Link]

  • Duke University. Preclinical Regulatory Requirements. Available from: [Link]

  • Assandri A, et al. Pharmacokinetics of a new antihypertensive pyrrolyl pyridazinamine (MDL-899) in the rat and the dog. PubMed. Available from: [Link]

  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. Available from: [Link]

  • Carlson, T., et al. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available from: [Link]

  • AMSbiopharma. Preclinical research strategies for drug development. Available from: [Link]

  • Inotiv. THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Available from: [Link]

  • Zhang D, et al. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PMC. Available from: [Link]

  • George S, et al. Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. Acta Pharmaceutica. Available from: [Link]

  • JSciMed Central. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. Available from: [Link]

  • Aburahma, M. H. Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System. Dove Medical Press. Available from: [Link]

  • Schepetkin IA, et al. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. Available from: [Link]

  • Tangallapalli S, et al. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. ResearchGate. Available from: [Link]

  • Zhang Y, et al. Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors. PubMed. Available from: [Link]

  • Taha, R. S., et al. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Available from: [Link]

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives. Available from: [Link]

  • Tangallapalli, S., et al. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubility Guidelines and Assay Protocols for Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate

Executive Summary Accurate solubility profiling is a foundational step in early drug discovery, directly impacting in vitro assay reliability, formulation strategies, and downstream pharmacokinetic modeling. This applica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate solubility profiling is a foundational step in early drug discovery, directly impacting in vitro assay reliability, formulation strategies, and downstream pharmacokinetic modeling. This application note provides a comprehensive, self-validating framework for evaluating the solubility of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate in Dimethyl Sulfoxide (DMSO) and Methanol. By bridging the mechanistic principles of solvation with field-proven experimental protocols, this guide empowers researchers to generate high-fidelity thermodynamic and kinetic solubility data.

Physicochemical Profiling

Understanding the structural nuances of a compound is critical before selecting a solvent system. Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate features a pyridazinone core that presents strong intermolecular hydrogen bonding potential (via the NH donor and carbonyl acceptors), while the phenyl ring drives overall lipophilicity. This duality creates a high crystal lattice energy, making solvent selection the primary bottleneck for accurate in vitro evaluation.

Table 1: Physicochemical Properties

PropertyValue
Compound Name Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate
CAS Number 34753-27-0
Molecular Formula C13H12N2O3[1]
Molecular Weight 244.25 g/mol [2]
Appearance Pale yellow solid (Melting Point: 153-154 °C)[3]
Key Structural Features Pyridazinone core (H-bond donor/acceptor), Phenyl ring (Lipophilic)

Mechanistic Basis for Solvent Selection

The choice between DMSO and Methanol is not arbitrary; it is dictated by the thermodynamic requirements of the assay and the physicochemical nature of the solute[4].

  • DMSO (Dimethyl Sulfoxide): DMSO is a highly polar, aprotic solvent. Its sulfoxide oxygen acts as a potent hydrogen bond acceptor, which aggressively disrupts the pyridazinone dimers present in the solid state. This effectively overcomes the activation energy required for crystal lattice dissolution, resulting in high thermodynamic solubility. Consequently, DMSO is the gold standard for preparing highly concentrated primary stock solutions (often >50 mM)[5].

  • Methanol: Methanol is a polar, protic solvent. While it can participate in hydrogen bonding, its lower dielectric constant and tendency to form solvent cages limit its ability to dissolve highly crystalline aromatic compounds compared to DMSO[6]. However, its low viscosity, high volatility, and UV transparency make it indispensable for serial dilutions, mobile phase preparation, and LC-MS analytical workflows[7].

SolventSelection Start Ethyl 3-oxo-6-phenyl-2,3- dihydropyridazine-4-carboxylate DMSO Primary Solvent: DMSO (Aprotic, High Polarity) Start->DMSO Stock Prep Methanol Secondary Solvent: Methanol (Protic, Low Viscosity) Start->Methanol Assay Prep ReasonDMSO Disrupts crystal lattice H-bonds Maximized thermodynamic solubility DMSO->ReasonDMSO ReasonMeOH Maintains LC-MS compatibility Ideal for serial dilutions Methanol->ReasonMeOH Assay High-Concentration Stock Storage (-20°C) ReasonDMSO->Assay Analysis Analytical Quantification (HPLC / UV) ReasonMeOH->Analysis

Decision matrix for selecting DMSO vs. Methanol based on solvation mechanics.

Experimental Protocols: Solubility Determination

To ensure a self-validating system, both kinetic and thermodynamic assays must be run with a known reference standard (e.g., Ketoconazole) to verify the accuracy of the LC-MS/UV quantification[5].

Protocol A: Kinetic Solubility Assay (DMSO-Driven)

Kinetic solubility mimics the condition of dosing a pre-dissolved drug into an aqueous or secondary solvent environment[8]. It is highly relevant for early-stage in vitro assays.

Causality Note: We restrict the final DMSO concentration to ≤2% to prevent solvent-induced artifacts, as higher DMSO concentrations can artificially inflate the apparent solubility and interfere with biological targets[8].

  • Stock Preparation: Dissolve 2.44 mg of the compound in 100 µL of 100% anhydrous DMSO to create a 100 mM master stock. Vortex until visually clear.

  • Serial Dilution: Prepare a 10-point serial dilution of the master stock in DMSO.

  • Spiking: Aliquot 2 µL of each DMSO dilution into 98 µL of the target medium (e.g., Methanol or pH 7.4 Aqueous Buffer) in a 96-well plate.

  • Incubation: Shake the plate at 300 rpm for 2 hours at 25°C.

  • Phase Separation: Filter the mixture through a 0.45 µm PTFE filter plate. Why PTFE? Polytetrafluoroethylene minimizes non-specific binding of lipophilic aromatic compounds, ensuring the filtrate accurately represents the dissolved fraction[5].

  • Quantification: Analyze the filtrate via LC-MS/MS or HPLC-UV (at ~264 nm) against a freshly prepared calibration curve[9].

Protocol B: Thermodynamic Solubility Assay (Solid-State Driven)

Thermodynamic solubility determines the absolute saturation point of the compound in equilibrium with its solid phase[10].

Causality Note: A prolonged shaking period (24–72 hours) is mandatory. This extended timeframe is required to reach true thermodynamic equilibrium, allowing the solvent molecules to fully overcome the crystal lattice energy of the solid compound[5].

  • Solid Addition: Weigh approximately 2–3 mg of the solid compound into a glass vial[11].

  • Solvent Addition: Add 1 mL of the target solvent (100% Methanol or 100% DMSO). Ensure there is visible excess solid (a saturated suspension).

  • Equilibration: Seal the vial tightly and agitate on an orbital shaker at 300 rpm for 48 hours at 25°C[5].

  • Centrifugation/Filtration: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter.

  • Dilution & Analysis: Dilute the filtrate 1:100 in Methanol to prevent detector saturation, then quantify via LC-MS/UV[5].

SolubilityWorkflow Solid Solid Compound (Powder) Kinetic Kinetic Solubility Solid->Kinetic Thermo Thermodynamic Solubility Solid->Thermo Stock Dissolve in 100% DMSO (10-50 mM Stock) Kinetic->Stock Equilibrate Add Excess Solid to Target Solvent Thermo->Equilibrate Dilution Spike into Buffer/Methanol (Max 2% DMSO final) Stock->Dilution Filter Filter (0.45 µm PTFE) or Centrifuge Dilution->Filter Shake Shake 24-72h at 25°C (Equilibration) Equilibrate->Shake Shake->Filter Analyze LC-MS/UV Quantification vs. Calibration Curve Filter->Analyze

Step-by-step workflow comparing kinetic and thermodynamic solubility assays.

Data Interpretation & Storage Guidelines

Because DMSO is highly hygroscopic, repeated opening of stock vials will introduce atmospheric moisture, which exponentially decreases the solubility of lipophilic compounds and causes precipitation. Master stocks must be aliquoted immediately upon preparation.

Table 2: Solvent Profiling & Storage Guidelines

Solvent SystemAssay ApplicationExpected Solubility RangeStorage Recommendations
100% DMSO Thermodynamic / Stock Prep> 50 mMAliquot into single-use vials. Store at -20°C. Protect from moisture.
100% Methanol Analytical / Serial Dilution1 - 10 mMStore at 4°C tightly sealed. Use fresh for LC-MS applications.
Aqueous Buffer Kinetic (with ≤2% DMSO)< 100 µM (Predicted)Do not store. Prepare fresh immediately before biological assay.

References

  • ADME Solubility Assay Protocols , BioDuro-Global CRDMO, [Link]

  • Solubility and Preferential Solvation of Carbazochrome in Solvent Mixtures , Journal of Chemical & Engineering Data (ACS Publications), [Link]

  • Finding the Right Solvent: A Novel Screening Protocol , MDPI Pharmaceuticals,[Link]

  • DMSO Dimethyl Sulfoxide Properties and Applications , Ataman Chemicals, [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate in aqueous media. The following ques...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate in aqueous media. The following question-and-answer format provides in-depth technical guidance and actionable troubleshooting strategies to overcome this common hurdle in experimental workflows.

Understanding the Challenge: Why is Solubility an Issue?

Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate possesses a molecular structure that suggests limited aqueous solubility. The presence of a phenyl group and an ethyl ester contributes to its lipophilic character. While the dihydropyridazine ring contains nitrogen atoms capable of hydrogen bonding, the overall molecule has a significant non-polar surface area, which can lead to poor interaction with water molecules.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial attempts to dissolve Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate in aqueous buffers have failed. What is the first systematic approach I should take?

A1: Characterize the pH-Solubility Profile.

The first and most critical step is to understand how the solubility of your compound behaves across a range of pH values. The pyridazine moiety contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the medium, which can significantly influence solubility.[3][][5]

Rationale: Ionizable compounds often exhibit a dramatic change in solubility as the pH of the solution alters their ionization state.[] For a compound with basic nitrogens, decreasing the pH will lead to protonation, forming a more soluble salt. Conversely, if the molecule has acidic protons, increasing the pH will result in the formation of a more soluble anionic species.

  • Prepare a series of buffers: Create a range of buffers covering a physiologically and experimentally relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Equilibrate the compound: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials. Ensure there is undissolved solid remaining.

  • Agitate to equilibrium: Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from supernatant: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm filter to remove any remaining particulates, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Plot the data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

This profile will provide a clear indication of whether pH modification is a viable strategy for your experiments.

Q2: The pH-solubility profile indicates that solubility is still insufficient for my needs, even at the optimal pH. What is the next logical step?

A2: Investigate the Use of Co-solvents.

If pH adjustment alone is not sufficient, the introduction of a water-miscible organic solvent, or co-solvent, can significantly enhance the solubility of hydrophobic compounds.[6][7][8]

Rationale: Co-solvents work by reducing the polarity of the aqueous medium.[8][9] This makes the solvent system more "like" the lipophilic solute, thereby improving its ability to dissolve. Common co-solvents used in pharmaceutical and research settings are generally well-tolerated in biological systems at low concentrations.[6]

Co-solventTypical Starting Concentration (% v/v)Key Considerations
Ethanol5 - 20%Can precipitate proteins at higher concentrations.
Propylene Glycol10 - 40%Generally well-tolerated in cell-based assays.
Polyethylene Glycol (PEG 300/400)10 - 50%Can be viscous at higher concentrations.
Dimethyl Sulfoxide (DMSO)0.1 - 5%Use with caution in cell-based assays due to potential toxicity.
  • Select a starting buffer: Choose the buffer pH that showed the highest solubility from your initial pH-solubility screen.

  • Prepare co-solvent mixtures: Create a series of solutions with increasing concentrations of each selected co-solvent in your chosen buffer.

  • Determine solubility: Following the same equilibration and quantification method described in the pH-solubility protocol, determine the solubility of your compound in each co-solvent mixture.

  • Evaluate for precipitation upon dilution: A critical step is to assess whether the compound remains in solution when the co-solvent formulation is diluted into a purely aqueous medium (e.g., cell culture media or assay buffer). This mimics the real-world scenario of adding a stock solution to an experimental system.

Solubility Troubleshooting Workflow Troubleshooting Poor Aqueous Solubility A Initial Observation: Poor Solubility B Step 1: Determine pH-Solubility Profile A->B C Is Solubility Sufficient? B->C D Yes C->D E No C->E L Proceed with Experiment D->L F Step 2: Screen Co-solvents E->F G Is Solubility Sufficient and Stable Upon Dilution? F->G H Yes G->H I No G->I H->L J Step 3: Evaluate Surfactants I->J K Step 4: Investigate Cyclodextrins I->K

Caption: A decision-making workflow for troubleshooting poor aqueous solubility.

Q3: I'm concerned about the potential effects of organic solvents on my biological system. Are there other classes of excipients I can use?

A3: Yes, surfactants and cyclodextrins are excellent alternatives.

When co-solvents are not suitable or effective, surfactants and cyclodextrins offer distinct mechanisms to enhance the solubility of poorly water-soluble compounds.[10][11][12]

Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[10][13][14] The hydrophobic core of these micelles can encapsulate lipophilic drug molecules, effectively solubilizing them in the bulk aqueous phase.[13][15]

SurfactantTypeTypical Concentration Range
Polysorbate 80 (Tween® 80)Non-ionic0.1 - 2% (w/v)
Polysorbate 20 (Tween® 20)Non-ionic0.1 - 2% (w/v)
Sodium Lauryl Sulfate (SLS)Anionic0.1 - 1% (w/v)
Cremophor® ELNon-ionic0.5 - 5% (w/v)

Causality: Non-ionic surfactants are often preferred for biological applications due to their lower potential for protein denaturation and cell membrane disruption compared to ionic surfactants.[15][16]

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][17] They can form inclusion complexes by encapsulating a portion of the hydrophobic drug molecule within their cavity, thereby increasing its apparent water solubility.[11]

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Most common, but has limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and is widely used in pharmaceutical formulations.[11]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and a good safety profile.
  • Prepare stock solutions: Create aqueous solutions of the selected surfactants and cyclodextrins at various concentrations.

  • Determine solubility: Use the same equilibrium solubility method to measure the solubility of your compound in each excipient solution.

  • Phase solubility studies (for cyclodextrins): A phase solubility diagram can be constructed by plotting the total drug concentration against the cyclodextrin concentration. The shape of the curve provides information about the stoichiometry and stability of the inclusion complex.

Q4: My compound is intended for an in vivo study. Are there any other formulation strategies I should consider?

A4: For in vivo applications, advanced formulation strategies such as solid dispersions and lipid-based formulations should be explored.

These approaches are designed to improve the dissolution rate and oral bioavailability of poorly soluble drugs.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at the molecular level.[18][19] This can be achieved through methods like spray drying or hot-melt extrusion. The resulting amorphous solid dispersion can lead to a significant increase in the dissolution rate and apparent solubility.[19]

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[20][21] This can enhance the absorption of lipophilic drugs.

These advanced strategies typically require specialized equipment and formulation expertise and are often employed during later stages of drug development.

Summary of Key Troubleshooting Steps

  • Establish a Baseline: Always begin by determining the pH-solubility profile to understand the intrinsic properties of your compound.

  • Systematic Screening: Methodically screen different classes of excipients, starting with the simplest and most common approaches like co-solvents.

  • Consider the Application: The choice of solubilization strategy will be heavily influenced by the intended application (e.g., in vitro assay vs. in vivo animal study).

  • Validate Stability: Always confirm that your formulated compound remains in solution upon dilution into the final experimental medium.

By following this structured and evidence-based approach, researchers can effectively overcome the challenges posed by the poor aqueous solubility of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate and ensure the generation of reliable and reproducible experimental data.

References

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
  • Cyclodextrin In Drug Delivery: A Review | Open Access Journals. (2012, November 11).
  • Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Gould, S., & Scott, R. C. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • Fenyvesi, É., & Szente, L. (2019, November 20). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. MDPI.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. (2022, March 29). Lubrizol.
  • 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. (2025, June 25).
  • Cosolvent. (n.d.). In Wikipedia.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1).
  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (n.d.). Cyclodextrins in drug delivery: An updated review. PMC.
  • Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.
  • (PDF) Cyclodextrins in drug delivery (Review). (n.d.). ResearchGate.
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2).
  • Mahapatra, A. P. K. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Solvents & Co-solvents for Pharmaceutical Applications. (n.d.).
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • Mude, G. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics.
  • Improving solubility via structural modification. (n.d.). ResearchGate.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. (2023, November 29). PMC.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.
  • Seskhen, G. (2024, November 29). Impact of Surfactants on Drug Release during Dissolution Testing. Scholars Research Library.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
  • Bharti, V. P., Attal, V. R., Munde, A. V., Birajdar, A. S., & Bais, S. (2015, October 5). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Journal of Innovations in Pharmaceutical and Biological Sciences.
  • Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
  • Revolutionizing drug formulation: Advanced approaches for enhancing solubility. (2025, June 25). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2020, July 13). Molecular Pharmaceutics - ACS Publications.
  • pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. (2022, April 11). Journal of Chemical Technology and Metallurgy.
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago.
  • Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. (n.d.). Benchchem.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022, June 23).
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. (2025, December 3). Institute of Molecular and Translational Medicine.

Sources

Optimization

Reducing impurities and byproducts in Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate extraction

Technical Support Center: Extraction & Purification of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate Welcome to the Technical Support Center. As application scientists, we recognize that synthesizing and isola...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Extraction & Purification of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate

Welcome to the Technical Support Center. As application scientists, we recognize that synthesizing and isolating pyridazinone derivatives—specifically Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate (CAS: 34753-27-0)—presents unique challenges. The core synthesis relies on the condensation of a 1,4-dicarbonyl equivalent (e.g., diethyl 2-(2-oxo-2-phenylethyl)malonate) with hydrazine hydrate in ethanol[1]. While the reaction is robust, the extraction phase is where yield and purity are most frequently compromised.

This guide provides field-proven, self-validating protocols to troubleshoot these exact failure points, focusing on the causality behind each procedural step.

Mechanistic Pathway of Impurity Formation

Understanding why an impurity forms is the first step to eliminating it. The diagram below illustrates the divergence between the target cyclization and the primary degradation pathways during synthesis and extraction.

Pathway Precursor Diester Precursor (Diethyl 2-(2-oxo-2-phenylethyl)malonate) Hydrazone Hydrazone Intermediate (Incomplete Cyclization) Precursor->Hydrazone + Hydrazine (EtOH, Heat) Target Ethyl 3-oxo-6-phenyl-2,3- dihydropyridazine-4-carboxylate Precursor->Target Direct Condensation Hydrazone->Target Cyclization (- EtOH) Acid Carboxylic Acid Byproduct (Hydrolysis Impurity) Target->Acid Excess Base / H2O (Hydrolysis)

Mechanistic pathway showing target formation and common impurity divergence.

Troubleshooting FAQs

Q1: Why am I seeing high levels of the carboxylic acid byproduct during extraction?

  • Causality: The ethyl ester at the C4 position is highly labile. If the reaction mixture is not adequately concentrated to remove ethanol and excess water before extraction, or if harsh basic washes (e.g., strong NaOH) are used during the workup, the ester undergoes nucleophilic acyl substitution, cleaving into 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid[1].

  • Solution: Evaporate the reaction solvent (ethanol) completely under reduced pressure prior to aqueous workup. Use a mild buffer (e.g., 5% aqueous NaHCO3​ ) rather than strong bases for neutralization.

Q2: How do I separate unreacted precursor from the target product?

  • Causality: If the initial condensation doesn't reach 100% conversion, the highly lipophilic diester precursor remains mixed with your product.

  • Solution: The target dihydropyridazinone has a distinct polarity due to the lactam motif (NH-C=O), acting as a hydrogen bond donor/acceptor. A biphasic liquid-liquid extraction (EtOAc/ H2​O ) removes polar hydrazine salts[2]. Follow this with flash chromatography using a Petroleum Ether/EtOAc (1:1 v/v) gradient. The target compound typically elutes with an Rf​ of ~0.38, cleanly resolving it from the less polar precursor[1].

Q3: My crude NMR shows an uncyclized hydrazone intermediate. How can I drive this to completion?

  • Causality: Pyridazine ring formation is a two-step cascade: initial hydrazone formation at the ketone, followed by intramolecular amidation (cyclization) expelling ethanol. The amidation step requires high thermal energy. If the reaction is quenched prematurely, the intermediate persists.

  • Solution: Ensure the reaction is heated to reflux (or 110 °C in a sealed vessel) for 18-24 hours[2]. If the intermediate is detected post-extraction, re-subject the crude mixture to refluxing ethanol with catalytic acetic acid to drive cyclization.

Quantitative Impurity Profiling

To assist in tracking these issues during thin-layer chromatography (TLC) or HPLC, refer to the following analytical summary:

ComponentStructural Characteristic Rf​ Value (Pet. Ether/EtOAc 1:1)Mitigation / Removal Strategy
Target Product Cyclic lactam, ethyl ester~0.38[1]N/A (Isolate via Flash Chromatography)
Impurity A (Precursor) Diester, ketone (no nitrogen)~0.65Elutes early; ensure full reaction conversion
Impurity B (Acid) Carboxylic acid< 0.10 (Baseline)Removed via mild alkaline aqueous wash
Impurity C (Hydrazone) Linear hydrazone~0.45Extended thermal cyclization (110 °C)[2]

Standardized Extraction & Purification Protocol

This protocol is designed as a self-validating system to ensure maximum yield and purity by preventing hydrolysis and ensuring clean phase separations.

Workflow Start Crude Reaction Mixture (EtOH, Hydrazine, Precursor) Quench Quench & Evaporate EtOH (Reduce Hydrolysis Risk) Start->Quench LLE Liquid-Liquid Extraction (EtOAc / H2O) Quench->LLE Wash Mild Alkaline Wash (Remove Acidic Byproducts) LLE->Wash Dry Drying (Na2SO4) & Concentration Wash->Dry Purify Flash Chromatography (High Purity Ester) Dry->Purify

Workflow for the extraction and purification of the dihydropyridazine ester.

Step 1: Quenching & Solvent Removal

  • Action: Post-reaction, cool the mixture to room temperature. Concentrate under reduced pressure (water bath < 40 °C) to remove >90% of the ethanol.

  • Causality: Ethanol acts as a co-solvent that will break the biphasic emulsion in the next step and promote ester hydrolysis if left in the presence of water and residual base.

  • Validation Checkpoint: The residue must appear as a viscous oil or semi-solid. If it remains highly fluid, residual EtOH is present and must be further evaporated.

Step 2: Phase Partitioning

  • Action: Suspend the crude residue in Ethyl Acetate (EtOAc) and distilled water (1:1 ratio, typically 10 mL per gram of crude). Transfer to a separatory funnel and agitate[2].

  • Causality: EtOAc selectively solubilizes the target lactam and unreacted organics, while water pulls away unreacted hydrazine hydrochloride and highly polar salts.

Step 3: Targeted Washing

  • Action: Wash the organic layer once with 5% aqueous NaHCO3​ , followed by a wash with saturated aqueous NaCl (brine).

  • Causality: The NaHCO3​ wash deprotonates any hydrolyzed carboxylic acid byproduct, partitioning it into the aqueous waste. Brine reduces the water content in the organic layer, pre-drying it.

  • Validation Checkpoint: The aqueous layer from the NaHCO3​ wash should have a pH of ~8. Do not use stronger bases (pH > 10), which will actively hydrolyze your target product.

Step 4: Drying & Concentration

  • Action: Dry the organic phase over anhydrous Na2​SO4​ . Filter and concentrate in vacuo.

  • Causality: Removing trace water prevents degradation during long-term storage.

Step 5: Chromatographic Purification

  • Action: Purify the crude residue via flash column chromatography using silica gel. Use an isocratic elution of Petroleum Ether / EtOAc (1:1).

  • Validation Checkpoint: The pure Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate will elute as a pale yellow solid[1]. Verify purity via LC-MS or 1H NMR (look for the characteristic ethyl ester quartet/triplet and the pyridazine NH proton).

Sources

Troubleshooting

Refining HPLC mobile phase for Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate separation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic hurdles associated with complex heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic hurdles associated with complex heterocyclic compounds.

Analyzing Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate presents a unique set of challenges. Due to its dihydropyridazine core, 3-oxo group, and ester functionality, this molecule is highly susceptible to lactam-lactim tautomerism, secondary hydrogen-bonding interactions, and pH-dependent ionization.

Below is our definitive troubleshooting guide and FAQ for refining your HPLC mobile phase to achieve sharp, reproducible, and baseline-resolved peaks for this specific analyte.

🔬 Frequently Asked Questions (FAQs)

Q1: Why does Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate elute as a split or severely broadened peak, even on a brand-new C18 column? Answer: This is a classic manifestation of either tautomeric equilibrium or mixed ionization states occurring on the column timescale. The dihydropyridazine ring contains a 3-oxo group adjacent to a nitrogen, allowing it to undergo lactam-lactim (keto-enol) tautomerism. Furthermore, if the mobile phase pH is near the molecule's pKa, you will have a mixture of ionized and neutral species. As noted by chromatography experts, samples with tautomeric structures can exhibit double peaks that are close together and of similar height; this phenomenon disappears when the pH is strictly controlled [1].

The Causality & Solution: To resolve this, you must "pin" the pH of your mobile phase at least 2 units away from the analyte's pKa . For this compound, lowering the pH to ~2.0–2.5 using an acidic buffer fully protonates residual silanols on the silica stationary phase (reducing secondary interactions) and locks the molecule into its neutral lactam form, yielding a single, sharp peak [2].

G A Analyte: Ethyl 3-oxo-6-phenyl- 2,3-dihydropyridazine-4-carboxylate B Uncontrolled pH (pH 5-7) Mixed Tautomers / Ionization A->B No Buffer C Acidic Mobile Phase (pH < 3) 0.1% Formic Acid A->C Add Acid D Basic Mobile Phase (pH > 8) Ammonium Bicarbonate A->D Add Base E Result: Split Peaks & Severe Tailing B->E F Result: Locked Lactam Form Sharp, Symmetrical Peak C->F G Result: Enolate Form Risk of Silica Dissolution D->G

Logic tree illustrating the effect of pH on pyridazine tautomerism and HPLC peak shape.

Q2: How do I select the optimal organic modifier and buffer system for this compound, especially when LC-MS compatibility is required? Answer: The choice between Methanol (MeOH) and Acetonitrile (MeCN) is critical. For nitrogen-rich heterocycles like substituted pyridazines, Acetonitrile is generally preferred. It is an aprotic solvent, which minimizes complex hydrogen-bonding interactions with the pyridazine nitrogens that can occur with protic solvents like Methanol, thus reducing peak tailing [3].

For LC-MS compatibility, non-volatile buffers like phosphates must be avoided. A volatile buffer system such as 0.1% Formic Acid in water provides excellent buffering capacity while remaining fully MS-compatible.

Table 1: Mobile Phase Additive Comparison for Pyridazine Derivatives

Buffer / Additive SystemTypical pHLC-MS Compatible?Effect on Analyte Peak Shape & Causality
0.1% Formic Acid (FA) ~2.7YesExcellent. Suppresses tautomerism and silanol interactions.
10 mM Ammonium Acetate ~6.8YesPoor. High risk of mixed ionization states and peak splitting.
0.1% Trifluoroacetic Acid ~2.0No (Ion Suppression)Excellent. Strong ion-pairing yields the sharpest UV peaks.
10 mM Phosphate Buffer ~2.5No (Source Damage)Good. Effective for UV-only, but leaves non-volatile salt deposits.

Q3: I've optimized the mobile phase, but I'm still seeing peak fronting and occasional splitting. What else could be wrong? Answer: If the mobile phase is optimized, the culprit is almost certainly a sample diluent mismatch. If the sample is dissolved in 100% organic solvent (e.g., pure DMSO or Acetonitrile) and injected into a highly aqueous mobile phase stream, the analyte precipitates or travels faster than the mobile phase can equilibrate it, causing peak splitting or fronting [1]. Solution: Always dissolve or dilute your final sample in a solvent that closely matches the initial conditions of your gradient (e.g., 5% to 10% Acetonitrile in water).

🧪 Self-Validating Experimental Protocol

To ensure that your chromatographic success is reproducible and independent of instrument-to-instrument variability, follow this self-validating methodology.

Objective: Achieve baseline resolution of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate with an asymmetry factor ( As​ ) between 0.9 and 1.2.

Step 1: Mobile Phase Preparation & System Purge

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality: Formic acid acts as both a pH buffer and an ion-pairing agent, suppressing the ionization of the dihydropyridazine N-H group and neutralizing residual silanols on the column.

Step 2: Diluent Matching (Critical)

  • Dissolve the analyte standard in a diluent of 90:10 Water:Acetonitrile.

  • Causality: Injecting a sample in a strong solvent into a weak mobile phase causes localized precipitation. Matching the initial gradient conditions prevents this [1].

Step 3: Column Equilibration

  • Flush a standard C18 or Phenyl-Hexyl column (e.g., 100 x 4.6 mm, 3 µm) with 100% B for 10 minutes, then equilibrate at 5% B for at least 20 column volumes.

Step 4: Gradient Execution

  • Execute the optimized gradient profile below to ensure baseline separation from potential hydrolysis degradants (like the free carboxylic acid).

Table 2: Optimized Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.01.0955
2.01.0955
10.01.01090
12.01.01090
12.11.0955
15.01.0955

Step 5: System Suitability Test (SST) - The Validation Step

  • Inject a blank (diluent only) to ensure no ghost peaks.

  • Inject the standard 3 times. Calculate the Asymmetry Factor ( As​ ).

  • Logic Gate: If As​>1.5 , the pH is not sufficiently suppressing tautomerization, or the column frit is contaminated. Do not proceed to sample analysis until As​≤1.2 .

Workflow Step1 1. Diluent Matching Match sample solvent to initial gradient Step2 2. Buffer Selection Select 0.1% FA (pH ~2.7) to suppress ionization Step1->Step2 Step3 3. Organic Modifier Use Acetonitrile to minimize H-bonding tailing Step2->Step3 Step4 4. Gradient Tuning Optimize %B slope for impurity resolution Step3->Step4 Step5 5. System Suitability Verify peak symmetry and theoretical plates Step4->Step5

Step-by-step workflow for optimizing the reversed-phase HPLC method for pyridazine derivatives.

📚 References

  • Axion Labs. "How to Select a Buffer for your HPLC Mobile Phase?" Available at:[Link]

  • GALAK Chromatography. "HPLC Troubleshooting - Peak Shape Problems & Ghost Peak". Available at:[Link]

Sources

Optimization

Overcoming steric hindrance in Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate condensation reactions

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals working with Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate (CAS: 34753...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals working with Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate (CAS: 34753-27-0).

The 3-oxo-2,3-dihydropyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of cannabinoid receptor inverse agonists and cardiotonic agents[1][2]. However, functionalizing this molecule—particularly via condensation at the C4-ester or alkylation at the N2 position—presents severe steric and electronic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these bottlenecks.

Diagnostic Workflow: Identifying and Resolving Steric Bottlenecks

Before altering your reaction conditions, use the diagnostic workflow below to identify the specific steric barrier affecting your synthetic route.

G N1 Reaction Failure: Low Yield / No Product N2 Determine Target Reaction Site N1->N2 N3 C4-Ester Condensation (Amidation/Hydrazinolysis) N2->N3 N4 N2-Position Condensation (Alkylation/Arylation) N2->N4 N5 Steric Clash at Tetrahedral Intermediate N3->N5 N6 Ambident Nucleophile: O- vs N- Alkylation N4->N6 N7 Action: Microwave Irradiation (150°C) + Lewis Acid Activation N5->N7 N8 Action: Use Cs2CO3 in DMF (Soft Base / Polar Aprotic) N6->N8

Diagnostic workflow for resolving steric hindrance in pyridazinone condensations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the amidation/hydrazinolysis of the C4 ethyl ester fail under standard reflux conditions?

Root Cause: The C4 ethyl ester is highly sterically hindered. It is sandwiched between the C3-oxo (lactam carbonyl) group and the C5 proton of the pyridazine ring, with the bulky C6-phenyl group further restricting the conformational flexibility of the ring[3]. When a nucleophile (e.g., hydrazine or a primary amine) attacks the C4 carbonyl carbon, the center must transition from a planar sp2 geometry to a bulky sp3 tetrahedral intermediate. The steric clash between the incoming nucleophile, the ethoxy leaving group, and the adjacent C3-oxo oxygen creates an immense activation energy barrier that standard ethanol reflux (~78°C) cannot overcome[4].

Solution: You must bypass the thermal barrier using microwave irradiation combined with a high-boiling solvent (like pyridine or toluene) or employ Lewis acid catalysis to increase the electrophilicity of the C4 carbonyl[3].

Q2: When attempting N2-alkylation to build complex scaffolds, I predominantly isolate the O-alkylated byproduct. How do I redirect regioselectivity?

Root Cause: The 3-oxo-2,3-dihydropyridazine core is an ambident nucleophile[1]. The N2 nitrogen is sterically hindered by the adjacent C3 carbonyl and the C4 ester. Under standard conditions (e.g., K2​CO3​ in acetone), the less hindered C3-oxygen often acts as the primary nucleophile, leading to O-alkylation.

Solution: Apply the Hard/Soft Acid-Base (HSAB) principle. Use Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent like DMF. The large, soft cesium cation weakly coordinates with the hard C3-oxygen, leaving the softer N2 nitrogen free to attack the electrophile. Additionally, ultrasonic or microwave heating can provide the kinetic energy required to force the sterically demanding N-alkylation[1].

Mechanistic Pathway: Overcoming the Tetrahedral Bottleneck

Understanding the transition state is critical for optimizing your yields. The diagram below illustrates the energetic bottleneck during C4-ester condensation.

Pathway S1 C4-Ethyl Ester (Planar sp2) S2 Nucleophilic Attack (Hydrazine/Amine) S1->S2 S3 Crowded Tetrahedral Intermediate (sp3) S2->S3 S4 Microwave / Lewis Acid Activation S3->S4 Overcome Steric Barrier S5 Ethanol Elimination S4->S5 S6 C4-Carboxamide (Product) S5->S6

Mechanistic pathway of C4-ester condensation highlighting the steric bottleneck.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product yield for the hydrazinolysis of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate.

MethodReagents / SolventTemp (°C)TimeYield (%)Mechanistic Rationale
Conventional N2​H4​⋅H2​O , Ethanol7824 h< 10Insufficient thermal energy to form the crowded tetrahedral intermediate.
Base Catalysis N2​H4​⋅H2​O , Pyridine11512 h45 - 60Pyridine acts as a proton shuttle and raises the boiling point, facilitating ester attack[3].
Microwave Amine, Ti(OEt)4​ , Toluene15030 min82 - 88Rapid, uniform heating + Lewis acid activation of the C4 carbonyl drastically lowers the activation energy[1].

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted C4-Ester Amidation

This protocol utilizes Lewis acid activation to overcome the steric hindrance at the C4 position.

  • Preparation: In an oven-dried microwave vial, dissolve 1.0 mmol of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate in 3.0 mL of anhydrous toluene.

    • Self-Validation Check: Ensure the solvent is strictly anhydrous. The presence of water will cause the Lewis acid to hydrolyze the ester to the corresponding carboxylic acid, completely halting amidation.

  • Activation: Add 2.0 mmol of the desired primary amine, followed by 0.5 mmol of Titanium(IV) ethoxide ( Ti(OEt)4​ ).

    • Self-Validation Check: A slight color change (usually to a deeper yellow/orange) indicates successful complexation of the Titanium with the C4-carbonyl oxygen.

  • Irradiation: Seal the vial and irradiate in a microwave synthesizer at 150°C for 30 minutes.

  • Quenching & Workup: Cool to room temperature and quench with 1 mL of water. Filter the resulting TiO2​ precipitate through a Celite pad, washing with ethyl acetate.

  • Isolation: Concentrate the filtrate and purify via flash chromatography.

    • Self-Validation Check: On TLC (Silica, 1:1 Hexane/EtOAc), the product spot will be significantly more polar (lower Rf​ ) than the starting ester and will show strong UV absorbance at 254 nm.

Protocol B: Regioselective N2-Alkylation

This protocol ensures N-alkylation over O-alkylation by leveraging the HSAB principle.

  • Deprotonation: In a flame-dried round-bottom flask, suspend 1.0 mmol of the pyridazinone in 5.0 mL of anhydrous DMF. Add 1.5 mmol of Cesium Carbonate ( Cs2​CO3​ ). Stir at room temperature for 30 minutes.

  • Electrophile Addition: Slowly add 1.2 mmol of the alkyl halide (e.g., benzyl bromide) dropwise.

  • Heating: Heat the reaction mixture to 80°C using an ultrasonic bath or conventional oil bath for 4 hours[1].

  • Workup: Pour the mixture into ice water to precipitate the product. Filter and wash with cold water.

  • NMR Validation (Critical):

    • Self-Validation Check: Analyze the crude product via 1H NMR. N-alkylated methylene protons typically appear further upfield (e.g., δ 4.8 - 5.2 ppm) compared to O-alkylated methylene protons, which are deshielded by the oxygen atom (e.g., δ 5.3 - 5.6 ppm). Furthermore, the C3-carbonyl peak in 13C NMR will remain intact (~159-161 ppm) if N-alkylation was successful.

References

  • Sigma-Aldrich Product Data: Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate (CAS: 34753-27-0). Sigma-Aldrich.

  • Rimaz, M., & Mousavi, H. (2013). A one-pot strategy for regioselective synthesis of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides. Turkish Journal of Chemistry, 37(2), 252-260. 3

  • BenchChem Database: Ethyl 6-hydroxypyridazine-3-carboxylate / Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate. 5

  • University of Sassari (IRIS): New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists. 1

  • Elnagdi, M. H., et al. (2009). Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. Molecules, 14(2), 798-806.4

  • ResearchGate: Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities.2

Sources

Reference Data & Comparative Studies

Validation

Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate vs other pyridazine-4-carboxylate derivatives

An In-Depth Comparative Guide to Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate and Its Derivatives in Drug Discovery Authored by a Senior Application Scientist The pyridazine scaffold is a cornerstone in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate and Its Derivatives in Drug Discovery

Authored by a Senior Application Scientist

The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1] This six-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile template for designing molecules with a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, antihypertensive, and anticancer properties.[2] Marketed drugs such as the antidepressant Minaprine and the vasodilator Levosimendan underscore the therapeutic potential of this chemical class.

Within this broad family, the 3(2H)-pyridazinone core is of particular interest. This guide focuses on a specific member, Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate (CAS No: 34753-27-0)[3], and provides a comparative analysis against its structural derivatives. We will dissect how subtle modifications to this lead structure influence biological activity, with a focus on anticonvulsant, anti-inflammatory, and enzyme inhibitory profiles, supported by experimental data and established protocols.

The Core Scaffold: Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate

The title compound serves as our foundational structure. Its key features include a 6-phenyl substituent, an oxo group at position 3, and an ethyl carboxylate moiety at position 4. These functional groups are critical anchor points for both biological target interaction and synthetic modification. While extensive public data on this exact molecule is limited, its structural motifs are prevalent in compounds extensively studied for their interaction with central nervous system (CNS) targets and inflammatory pathways.

The primary mechanism of action explored for closely related pyridazine derivatives is the modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[4] GABA is the principal inhibitory neurotransmitter in the mammalian brain, and its receptor, a ligand-gated chloride ion channel, is a major therapeutic target for anxiolytics, sedatives, and anticonvulsants.[5] Modulation of this receptor by pyridazine derivatives can lead to either agonistic (enhancing GABA's effect) or antagonistic (blocking GABA's effect) outcomes, depending on the specific structural features of the molecule.[5][6]

Comparative Analysis: Structure-Activity Relationships (SAR)

The therapeutic utility of the pyridazine-4-carboxylate scaffold is profoundly dictated by the nature and position of its substituents. Below, we compare key structural modifications and their impact on biological performance.

Modification of the C4-Carboxylate Group: Esters vs. Amides and Hydrazides

The ethyl carboxylate group is a common starting point for chemical diversification. Its conversion to amides or hydrazides can dramatically alter a compound's physicochemical properties and target interactions.

  • Carboxamides for Anti-inflammatory Activity: A recent study designed a series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxamide analogues for treating acute lung injury (ALI) and sepsis.[7] The rationale was that converting the carboxylate to a carboxamide could improve biological activity. The optimal compound from this series, J27 , demonstrated potent inhibition of pro-inflammatory cytokines TNF-α and IL-6 by targeting the JNK2 protein kinase and subsequently inhibiting the NF-κB/MAPK signaling pathway.[7] This highlights a shift in therapeutic application from CNS disorders to inflammatory conditions, driven by a C4 functional group modification.

  • Carbohydrazides as Xanthine Oxidase (XO) Inhibitors: In another strategic pivot, researchers synthesized 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[8] Molecular docking studies revealed that the hydrazide moiety forms a unique set of interactions within the enzyme's active site, distinct from carboxylate-bearing inhibitors like febuxostat.[8] This demonstrates how modifying the C4 position can completely redirect the molecule to a different class of biological targets.

Substitution on the C6-Phenyl Ring

The phenyl ring at the C6 position is a critical hydrophobic moiety that significantly influences target binding, particularly at the GABA-A receptor.

  • Impact on GABA-A Receptor Affinity: Structure-activity studies on arylaminopyridazine derivatives of GABA revealed that substitutions on the C6-phenyl ring are crucial for affinity. For instance, substituting the phenyl ring at the para-position with a chlorine or a methoxy group resulted in compounds with significantly higher affinity for the GABA-A receptor site compared to the unsubstituted phenyl analog.[6] These compounds, SR 42641 (p-chloro) and SR 95531 (p-methoxy), were identified as potent and competitive GABA-A antagonists.[6][9]

  • Influence on Anticonvulsant Activity: In studies of 6-arylpyridazin-3(2H)-ones, the nature of the aryl group is a key determinant of anticonvulsant potency in the Maximal Electroshock (MES) seizure model.[10] The presence of a hydrophobic aryl ring is considered essential for activity in this test, which often correlates with efficacy against tonic-clonic seizures.[10]

Substitution at the N2-Position

Alkylation or arylation at the N2 position of the pyridazinone ring is a common strategy to explore the binding pocket of target proteins and modulate pharmacokinetic properties.

  • Anticonvulsant Activity of N2-Substituted Derivatives: A study on 5-(4-substituted benzylidene)-6-methyl-4,5-dihydropyridazine-3(2H)-ones involved introducing an acetohydrazide group at the N2 position (via an ethyl acetate linker).[11] These modifications were designed to probe for additional binding interactions and enhance anticonvulsant properties.

  • PDE4 Inhibition: A series of 3(2H)-pyridazinones were synthesized with various substituents at the N2-position (e.g., ethyl) and position 4 (amino groups), leading to the discovery of potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammation.[12] This shows that modifications at both the N2 and C4 positions can work in concert to create highly active and selective compounds.

Tabulated Performance Data

The following table summarizes the comparative performance of various pyridazine-4-carboxylate derivatives based on published experimental data.

Compound/Derivative ClassTarget/AssayKey Structural FeaturesPerformance MetricReference
SR 95531 GABA-A Receptor6-(p-methoxyphenyl), GABA moiety at C3Ki = 0.15 µM[6]
SR 42641 GABA-A Receptor6-(p-chlorophenyl), GABA moiety at C3Ki = 0.28 µM[6]
SR 95103 GABA-A Receptor6-phenyl, GABA moiety at C3Ki = 2.2 µM[13]
Compound J27 IL-6 Release (THP-1 cells)C3-carboxamide, diphenyl etherIC50 = 0.22 µM[7]
Compound 8b Xanthine OxidaseC4-carbohydrazide, 6-(p-chlorophenyl)IC50 = 2.01 µM[8]
Pyridazine 5b Anticonvulsant (MES)Pyrido[2,3-d]pyridazin-8(7H)-one100% inhibition of tonic extension

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for key assays are provided below.

Protocol 1: In Vitro GABA-A Receptor Binding Assay

This protocol is based on methods used to characterize pyridazinyl-GABA derivatives.[6]

  • Membrane Preparation: Whole rat brains (minus cerebellum) are homogenized in ice-cold 0.32 M sucrose. The homogenate is centrifuged at 1,000 x g for 10 min. The supernatant is collected and centrifuged at 20,000 x g for 20 min. The resulting pellet is resuspended in buffer (50 mM Tris-HCl, pH 7.4) and incubated at 37°C for 30 min to remove endogenous GABA. After a final centrifugation, the pellet is stored at -80°C until use.

  • Binding Assay: The assay is performed in a final volume of 1 mL containing 50 mM Tris-HCl buffer (pH 7.4), ~200 µg of membrane protein, 5 nM [³H]GABA, and varying concentrations of the test compound (e.g., 10⁻⁹ to 10⁻³ M).

  • Incubation & Filtration: The mixture is incubated at 4°C for 10 min. The reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum. Filters are washed three times with 3 mL of ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of 1 mM unlabeled GABA. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined using non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.

Protocol 2: Maximal Electroshock (MES) Anticonvulsant Screening in Mice

This protocol is a standard preclinical model for identifying compounds effective against tonic-clonic seizures.[10][14]

  • Animal Preparation: Male Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 30, 100, 300 mg/kg). A control group receives only the vehicle. A positive control group receives a standard drug like Phenytoin (e.g., 25 mg/kg, i.p.).

  • Induction of Seizure: At the time of peak effect (e.g., 30-60 min post-administration), a maximal seizure is induced via corneal electrodes. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered.

  • Observation: Mice are observed for the presence or absence of the hind limb tonic extensor (HLTE) phase of the seizure. Abolition of the HLTE phase is considered the endpoint for protection.

  • Data Analysis: The number of animals protected in each group is recorded, and the median effective dose (ED50) can be calculated using probit analysis.

Visualizing Structure-Activity Relationships and Workflows

Diagrams created using Graphviz help to visualize the complex relationships between chemical structure and biological function.

cluster_0 Structure-Activity Relationship (SAR) of Pyridazinone Core Core Ethyl 3-oxo-6-phenyl- 2,3-dihydropyridazine-4-carboxylate C4 C4 Position (Carboxylate) Core->C4 C6 C6 Position (Phenyl Ring) Core->C6 N2 N2 Position (Amine) Core->N2 C4_mod To Amide -> Anti-inflammatory (JNK2) To Hydrazide -> XO Inhibition C4->C4_mod C6_mod p-Cl, p-OMe -> ↑ GABA-A Affinity Aryl required for MES activity C6->C6_mod N2_mod Alkyl/Aryl Sub -> Modulates PK & PDE4 Inhibition N2->N2_mod

Caption: SAR summary for the pyridazinone scaffold.

cluster_1 Drug Discovery Workflow A Synthesis of Pyridazine Library B Primary Screening: In Vitro Target Binding (e.g., GABA-A, XO, JNK2) A->B Diverse Substituents C Secondary Screening: Cell-based Assays (e.g., Cytokine Release) B->C Active Hits D In Vivo Efficacy Models (e.g., MES, ALI) C->D Potent Compounds E Lead Optimization (ADME/Tox Profiling) D->E Efficacious Leads E->B Iterative SAR F Preclinical Candidate Selection E->F

Caption: Typical workflow for pyridazinone drug discovery.

Conclusion and Future Directions

Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate represents a highly versatile and privileged scaffold in medicinal chemistry. This guide demonstrates that targeted modifications to its core structure can yield derivatives with potent and selective activities across a range of therapeutic areas.

  • From CNS to Inflammation: The ability to pivot from GABA-A receptor antagonists (potential pro-convulsants or research tools)[13] to potent anti-inflammatory agents by modifying the C4-carboxylate to a carboxamide is a testament to the scaffold's plasticity.[7]

  • Enzyme Inhibition: The discovery of hydrazide derivatives as effective xanthine oxidase inhibitors opens another avenue for development, targeting metabolic disorders.[8]

  • Anticonvulsant Potential: The consistent finding that 6-arylpyridazinones possess anticonvulsant activity in the MES model suggests that further optimization of this class could lead to new treatments for epilepsy.[10]

Future research should focus on integrating pharmacokinetic (ADME) profiling early in the discovery process to optimize drug-like properties. Furthermore, exploring subtype selectivity, for instance, among different GABA-A receptor isoforms or JNK kinases, could lead to therapies with improved efficacy and reduced side effects. The strategic derivatization of the pyridazine-4-carboxylate core will undoubtedly continue to be a fruitful endeavor for drug discovery professionals.

References

  • Chambon, J. P., Feltz, P., Heulme, M., Mestres, P., Restle, S., Schlichter, R., Biziere, K., & Wermuth, C. G. (1985). An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. Proceedings of the National Academy of Sciences of the United States of America, 82(6), 1832–1836. [Link]

  • Hawthorne, R. L., Coghlan, M. J., & McKee, J. A. (1999). γ-Aminobutyrate-A Receptor Modulation by 3-Aryl-1-(arylsulfonyl)- 1,4,5,6-tetrahydropyridazines. Journal of Medicinal Chemistry, 42(12), 2243–2246. [Link]

  • Heulme, M., Chambon, J. P., Leyris, R., Wermuth, C. G., & Biziere, K. (1986). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Neuropharmacology, 25(11), 1277–1283. [Link]

  • Lewis, R. T., Blackaby, W. P., Boyce, S., et al. (2006). A Pyridazine Series of α2/α3 Subtype Selective GABAA Agonists for the Treatment of Anxiety. Journal of Medicinal Chemistry, 49(8), 2635–2646. [Link]

  • Mienville, J. M., & Vicini, S. (1987). A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors. Neuropharmacology, 26(7A), 779–783. [Link]

  • Shashank, B., & Shrivastava, S. K. (2018). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 10(1), 1-11. [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. [Link]

  • Singh, S., & Asif, M. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3431-3439. [Link]

  • Ratajczak, T., & Szymański, P. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6296. [Link]

  • Sabry, E., & Ryabukhin, S. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 874-882. [Link]

  • ResearchGate. (n.d.). Some biologically active pyridazine derivatives and their application. [Link]

  • Ünsal, Ö., Balkan, A., Aypak, S., Terzioğlu, N., & Gören, Z. (2005). Synthesis and Evaluation of the Anticonvulsant Activities of Some 5-(4-substitutedbenzylidene)-6- methyl-4,5-dihydropyridazine-3(2H)-ones. FABAD Journal of Pharmaceutical Sciences, 30, 187-195. [Link]

  • Wang, Y., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 66(18), 12759–12778. [Link]

  • Li, J., et al. (2019). Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(9), 1103-1108. [Link]

  • Kumar, B. R., Kumar, Y. R., & Singh, A. K. (2018). Synthesis and anticonvulsant activity of some 1,4-dihydropyridine derivatives. International Journal of Pharmaceutical Sciences and Research, 9(7), 2883-2888. [Link]

  • Amuso, S., et al. (2022). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Molecules, 27(13), 4235. [Link]

  • Lee, H.-G., et al. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Synlett, 2009(17), 2809-2814. [Link]

  • Asif, M. (2012). Anticonvulsant Activity of 4-(Substituted Benzylidene)-6-(3-nitrophenyl)-4,5-dihydro Pyridazin-3(2h)-ones Against Maximal Electro Shock Induced Seizure. World Journal of Chemistry, 7(1), 01-05. [Link]

  • Mali, P. D., et al. (2023). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Journal of Chemistry, 2023, 1-10. [Link]

  • Fesharaki, S., et al. (2019). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 14(4), 325–336. [Link]

  • Inami, H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[5][13]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors. Chemical & Pharmaceutical Bulletin, 46(11), 1716-1723. [Link]

  • De la Cruz, R., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 28(18), 6524. [Link]

  • Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist. Journal of Medicinal Chemistry, 64(7), 4089–4108. [Link]

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Comparative

A Comparative Guide to Cross-Validating Analytical Results for Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. For novel heterocyclic compounds such as Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. For novel heterocyclic compounds such as Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate, a potential pharmacophore with a pyridazinone core, establishing robust and verifiable analytical methods is a foundational requirement.[1][2][3] This guide provides an in-depth, objective comparison of a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound.

The core principle of this guide is not merely to present two disparate protocols but to illustrate the scientific necessity of cross-validation. Cross-validation ensures that analytical results are consistent, reliable, and accurate, irrespective of the methodology employed.[4][5][6] This is achieved by comparing data from two distinct analytical techniques, ideally based on different physical principles—a concept known as orthogonality.[7]

This document is structured to provide researchers, analytical scientists, and drug development professionals with a comprehensive framework for implementing and interpreting cross-validation studies. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a transparent comparison of performance data, all grounded in internationally recognized validation standards.[8][9][10][11]

Section 1: Primary Analytical Method: High-Performance LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently the primary choice for the quantification of novel chemical entities in complex matrices due to its exceptional sensitivity and selectivity.[12][13][14] The ability to monitor a specific precursor-to-product ion transition for the analyte provides a level of specificity that is often unparalleled by other techniques.[14]

Rationale for Method Selection

The selection of LC-MS/MS is driven by the need for high sensitivity, particularly for potential applications in pharmacokinetic studies where plasma concentrations may be exceedingly low. The mass-based detection is highly selective, minimizing the risk of interference from matrix components or structurally related impurities.[15][16]

Detailed Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Objective: To extract the analyte from the sample matrix (e.g., plasma or formulation excipients) and prepare it for injection.

  • Procedure:

    • To 100 µL of the sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: [M+H]⁺ → fragment ion 1 (for quantification), [M+H]⁺ → fragment ion 2 (for confirmation).

    • Internal Standard: [M+H]⁺ → corresponding fragment ion.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies are optimized to maximize the signal for each MRM transition.

LC-MS/MS Analytical Workflow

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Aliquot Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporation Evaporation Centrifuge->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization ESI Source Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the LC-MS/MS analysis of the target compound.

Section 2: The Imperative of Cross-Validation

While a validated LC-MS/MS method provides a high degree of confidence, relying on a single analytical technique can be a vulnerability.[5] Unforeseen interferences, matrix effects, or issues with a specific instrument can lead to systematic errors. Cross-validation with an orthogonal method, such as HPLC-UV, provides a crucial layer of verification.[7] It demonstrates that the measured concentration is accurate and not an artifact of the chosen methodology. This is a key expectation outlined in regulatory guidelines for bioanalytical method validation.[6][16]

Section 3: Cross-Validation Method: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust, widely accessible, and cost-effective technique.[12][17] It serves as an excellent orthogonal method to LC-MS/MS because its detection principle is based on the absorption of light by the analyte's chromophore, rather than its mass-to-charge ratio.[14]

Rationale for Method Selection

The choice of HPLC-UV is strategic. Any potential interference that co-elutes with the analyte and has the same mass-to-charge ratio (isobaric interference) in the LC-MS/MS method is unlikely to also have the same UV absorption profile at the selected wavelength. This orthogonality provides a powerful check on the specificity of the primary method.

Detailed Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Objective: To prepare a more concentrated and cleaner sample suitable for UV detection, which is generally less sensitive than MS detection.

  • Procedure:

    • To 500 µL of the sample, add 1.5 mL of a suitable extraction solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at the maximum absorbance wavelength (λmax) of the compound.

Section 4: Comparative Analysis and Data Interpretation

The core of the cross-validation process lies in the direct comparison of results obtained from both methods. According to regulatory guidelines, this involves analyzing the same set of quality control (QC) samples with both the primary and the cross-validation method.[18]

Cross-Validation Logic

Cross_Validation_Logic cluster_lcms Primary Method cluster_hplcuv Orthogonal Method QC_Samples Set of Quality Control Samples (Low, Mid, High Conc.) LCMS_Method Validated LC-MS/MS Method QC_Samples->LCMS_Method HPLCUV_Method Validated HPLC-UV Method QC_Samples->HPLCUV_Method LCMS_Results Results A (Concentration) LCMS_Method->LCMS_Results Comparison Statistical Comparison (% Difference) LCMS_Results->Comparison HPLCUV_Results Results B (Concentration) HPLCUV_Method->HPLCUV_Results HPLCUV_Results->Comparison Conclusion Conclusion on Method Concordance Comparison->Conclusion

Caption: Logical workflow for cross-validating analytical methods.

Performance Comparison

The following table summarizes the typical performance characteristics observed during the validation of each method, adhering to ICH Q2(R1) guidelines.[8][9][10]

Validation ParameterLC-MS/MSHPLC-UVRationale for Difference
Linearity (R²) > 0.998> 0.995Both methods exhibit excellent linearity.
Range (ng/mL) 1 - 200050 - 10000LC-MS/MS is inherently more sensitive, allowing for a lower limit of quantification.[13]
Accuracy (% Recovery) 95 - 105%92 - 108%Both methods demonstrate high accuracy within acceptable limits.
Precision (% RSD) < 10%< 15%The higher variability in HPLC-UV can be attributed to a more extensive sample preparation process.
Limit of Quantification (LOQ) 1 ng/mL50 ng/mLDemonstrates the superior sensitivity of mass-based detection for trace-level analysis.[12][19]
Specificity/Selectivity High (based on m/z)Moderate (based on retention time & UV)LC-MS/MS is highly selective due to mass detection; HPLC-UV is more susceptible to co-eluting interferences.[15]
Interpretation of Cross-Validation Results

When analyzing QC samples with both methods, the mean concentration from the HPLC-UV method should ideally be within ±15-20% of the mean concentration from the LC-MS/MS method. A consistent bias (e.g., HPLC-UV results are always 10% lower) may indicate a systematic issue, such as a difference in extraction recovery, that requires investigation. The successful agreement of the data from these two orthogonal methods provides a high level of assurance in the reported concentrations.

Conclusion and Best Practices

The choice between LC-MS/MS and HPLC-UV is not a matter of one being universally "better," but rather of selecting the appropriate tool for the intended purpose.[12] LC-MS/MS stands out for its sensitivity and selectivity, making it ideal for bioanalysis and trace impurity detection.[19] HPLC-UV offers robustness and cost-effectiveness for routine quality control and assays of bulk substances.

The true strength of an analytical data package for a compound like Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate lies not in a single, highly-validated method, but in the cross-validation between two orthogonal techniques. This approach ensures data integrity, fulfills regulatory expectations, and provides a solid analytical foundation for all stages of drug development.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (1995). CPMP/ICH/381/95: ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Farmacia Journal. (2010). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • MDPI. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • PubMed. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link]

  • MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • Pharma Research Library. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. [Link]

  • International Journal of Research in Engineering and Science. “Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives”. [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]

  • PMC. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • PMC. (2022). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • PMC. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. [Link]

  • PMC. (2010). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. [Link]

Sources

Validation

Comparative Binding Affinities of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate Analogs: A Technical Guide

As drug discovery pivots toward highly selective small-molecule modulators, the pyridazinone scaffold—specifically1 (CAS: 34753-27-0)[1]—has emerged as a highly versatile pharmacophore. By strategically modifying the C4-...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly selective small-molecule modulators, the pyridazinone scaffold—specifically1 (CAS: 34753-27-0)[1]—has emerged as a highly versatile pharmacophore. By strategically modifying the C4-carboxylate and C6-phenyl functional groups, researchers have successfully redirected this scaffold's binding affinity toward two distinct, high-value therapeutic targets: Xanthine Oxidase (XO) for hyperuricemia, and the JNK2/MAPK pathway for acute lung injury (ALI) and sepsis.

This guide provides a rigorous, objective comparison of these analogs, detailing their structural rationale, quantitative binding affinities, and the self-validating experimental protocols required to evaluate them.

Structural Rationale & Target Specificity

The baseline ethyl carboxylate scaffold provides a rigid, planar geometry capable of deep pocket insertion. However, its true potential is unlocked through targeted derivatization:

  • Xanthine Oxidase (XO) Inhibitors: Traditional XO inhibitors like febuxostat rely on a carboxyl group to interact with the molybdopterin active site. By converting the C4-carboxylate into a carbohydrazide (creating 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives), researchers have engineered a novel interaction mode. Molecular docking reveals that the hydrazide moiety bypasses the traditional carboxylate-dependent binding, occupying the sub-pocket to yield potent, mixed-type inhibition[2].

  • JNK2/MAPK Modulators: In the context of severe inflammation, modifying the scaffold into diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogs (such as the optimized compound J27 ) shifts the affinity toward JNK2. J27 directly binds the JNK2 kinase domain, effectively blocking the downstream TAK1/NF-κB signaling cascade responsible for the hyper-release of TNF-α and IL-6[3].

Quantitative Data: Binding Affinities & Performance

To objectively compare these alternatives, the quantitative performance of representative analogs against their respective targets is summarized below.

Table 1: Xanthine Oxidase (XO) Inhibitor Analogs

Data reflects in vitro XO inhibition using bovine milk XO models.

Compound ClassRepresentative AnalogTargetIC50 (μM)Mode of InhibitionKey Structural Feature
Standard Control FebuxostatXO~0.01CompetitiveCarboxylate binding to Mo-pt
Carbohydrazide Compound 8b / 14XO1.03Mixed-typeHydrazide core bypassing carboxylate pocket
Carboxylic Acid Unmodified ScaffoldXO>50.0Weak/NoneLack of sub-pocket engagement
Table 2: JNK2 Inhibitor Analogs (Anti-Inflammatory)

Data reflects in vitro cytokine suppression in LPS-stimulated J774A.1 murine macrophages.

Compound ClassRepresentative AnalogTargetIL-6 IC50 (μM)Bioavailability (%)Pathway Modulated
Diphenyl Carboxamide Compound J27JNK20.2230.74JNK2-NF-κB/MAPK
Diphenyl Carboxylate Precursor ScaffoldJNK2>5.00N/AJNK2-NF-κB/MAPK

Mechanistic Pathway Visualization

Understanding the causality behind the efficacy of the J27 analog requires mapping its intervention point within the inflammatory cascade. By directly binding JNK2, the analog prevents the signal transduction required for pro-inflammatory gene expression.

JNK2_Pathway LPS LPS Stimulation TAK1 TAK1 Activation LPS->TAK1 Macrophage Activation JNK2 JNK2 Kinase TAK1->JNK2 Phosphorylation NFKB NF-κB / MAPK Signaling Cascade JNK2->NFKB Signal Transduction J27 J27 Analog (Pyridazinone Inhibitor) J27->JNK2 Direct Binding & Inhibition Cytokines TNF-α & IL-6 Pro-inflammatory Release NFKB->Cytokines Gene Expression

Fig 1. JNK2-NF-κB/MAPK signaling pathway modulation by diphenyl pyridazinone analog J27.

Self-Validating Experimental Methodologies

As an Application Scientist, I mandate that all screening protocols be designed as self-validating systems. A protocol must inherently prove that the data it generates is free from artifactual interference.

Protocol A: Enzyme Kinetic Analysis for XO Inhibition

This protocol determines the IC50 and inhibition mode of carbohydrazide analogs[2].

Causality & Validation Design: We utilize a Lineweaver-Burk plot rather than simple dose-response curves because distinguishing between competitive and mixed-type inhibition is critical for hydrazide derivatives. To ensure self-validation, the system incorporates a 15-minute pre-incubation phase to isolate time-dependent binding artifacts, and uses Febuxostat as an internal positive control to verify enzyme integrity.

  • Reagent Preparation: Prepare Bovine Milk Xanthine Oxidase (0.05 U/mL) and Xanthine substrate in a 50 mM phosphate buffer. Crucial: Maintain pH strictly at 7.5 to mimic physiological conditions and prevent spontaneous degradation of the molybdopterin center.

  • Equilibration Phase: Add the pyridazinone analog (0.1 to 50 μM) to the enzyme solution. Incubate at 25°C for exactly 15 minutes. Causality: This establishes thermodynamic binding equilibrium before substrate introduction, ensuring accurate kinetic readouts for slow-binding inhibitors.

  • Reaction Initiation: Add the xanthine substrate to initiate the reaction.

  • Kinetic Measurement: Continuously monitor the formation of uric acid by measuring absorbance at 295 nm using a UV-Vis spectrophotometer for 3 minutes.

  • Data Synthesis: Plot the reciprocal of the reaction velocity ( 1/V ) against the reciprocal of substrate concentration ( 1/[S] ). Intersecting lines on the x-axis or y-axis will internally validate whether the analog is a competitive, non-competitive, or mixed-type inhibitor.

XO_Assay A Enzyme Preparation (Bovine XO + Buffer pH 7.5) B Equilibration Phase (15 min Pre-incubation) A->B Add Pyridazinone Analogs C Substrate Addition (Xanthine) B->C Establish Binding Equilibrium D Kinetic Measurement (Absorbance at 295 nm) C->D Uric Acid Formation E Data Synthesis (Lineweaver-Burk Plot) D->E IC50 & Mode Calculation

Fig 2. Self-validating in vitro workflow for determining Xanthine Oxidase inhibition kinetics.

Protocol B: JNK2 Binding & Cytokine Release Assay

This protocol evaluates the anti-inflammatory efficacy of diphenyl carboxamide analogs (like J27)[3].

Causality & Validation Design: Primary ELISA quantification provides phenotypic data, but to rule out non-specific cytotoxicity (which artificially lowers cytokine readouts), a parallel MTT cell viability assay is mandated. Orthogonal validation via Western blot ensures the cytokine reduction is mechanistically driven by JNK2 target engagement.

  • Cell Culture: Seed J774A.1 murine macrophages in 96-well plates and incubate overnight at 37°C in 5% CO2.

  • Stimulation & Treatment: Co-treat the cells with 1 μg/mL Lipopolysaccharide (LPS) and varying concentrations of the J27 analog (0.1 - 10 μM). Causality: LPS activates the TLR4 receptor, reliably triggering the TAK1/JNK2 cascade.

  • Phenotypic Quantification (ELISA): After 24 hours, harvest the supernatant. Quantify TNF-α and IL-6 levels using standard sandwich ELISA kits. Calculate the IC50.

  • Orthogonal Validation (Western Blot & MTT):

    • Viability Check: Perform an MTT assay on the remaining cells. If viability drops below 90%, discard the ELISA data as cytotoxic artifact.

    • Mechanistic Check: Lyse a parallel batch of treated cells and perform a Western blot probing for phosphorylated JNK2 (p-JNK2) and NF-κB p65. A dose-dependent decrease in p-JNK2 confirms direct target engagement.

References

  • Sigma-Aldrich Product Specification: ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate (CAS: 34753-27-0). Sigma-Aldrich. 1

  • Zhang, L., et al. (2019). Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1818-1823. 4

  • ACS Publications. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry. 3

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate proper disposal procedures

As a Senior Application Scientist overseeing the synthesis and scale-up of heterocyclic intermediates, I recognize that proper chemical lifecycle management is just as critical as the synthetic yield itself. Ethyl 3-oxo-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the synthesis and scale-up of heterocyclic intermediates, I recognize that proper chemical lifecycle management is just as critical as the synthetic yield itself. Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate (CAS: 34753-27-0) is a highly valuable scaffold in drug discovery, frequently utilized in the development of biologically active pyridazine derivatives.

However, its nitrogen-rich organic structure and specific hazard profile require stringent, self-validating disposal protocols to ensure laboratory safety and environmental compliance. This guide provides the definitive operational and disposal plan for this compound, moving beyond basic compliance to explain the mechanistic reasoning behind each safety protocol.

Chemical Characterization & Hazard Assessment

Before initiating any disposal protocol, we must establish the physicochemical and hazard profile of the target compound. Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate is classified under GHS as a hazardous substance, carrying specific acute toxicity warnings.

Table 1: Physicochemical and Hazard Profile

Property / ClassificationDetail
Chemical Name Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate
CAS Number 34753-27-0
Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)
Precautionary Code (Disposal) P501: Dispose of contents/container to an approved waste disposal plant

The Mechanistic "Why": The P501 designation dictates that this material cannot be disposed of in standard municipal waste or washed down the drain. Because it is a non-halogenated, nitrogenous organic compound, its ultimate destruction requires high-temperature thermal incineration (>1000°C). If incinerated improperly, the pyridazine ring will decompose into toxic nitrogen oxides (NOx). Therefore, it must be routed to a licensed facility equipped with specialized NOx scrubbers[1]. Furthermore, as an organic molecule, it is strictly incompatible with strong oxidizers (e.g., nitric acid); mixing them can lead to violent, delayed exothermic reactions and explosive gas evolution[2].

At-the-Bench Accumulation & Segregation Protocols

To maintain a self-validating safety system, waste must be segregated at the point of generation. Do not mix aqueous and organic waste streams, as bi-phase solutions complicate institutional disposal efforts[3].

Protocol A: Solid Waste Accumulation (Powders & Consumables)

Applies to: Unused reagent, contaminated weighing paper, spatulas, and filter cakes.

  • Container Selection: Select a wide-mouth, high-density polyethylene (HDPE) or glass container with a tightly fitting, leak-proof cap.

  • Labeling: Immediately affix a hazardous waste label. Explicitly write: "Non-Halogenated Organic Solid Waste - Contains Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate."

  • Transfer: Use a dedicated, anti-static spatula to transfer solid waste into the container. Perform this inside a certified chemical fume hood to mitigate the H332 (inhalation) hazard.

  • Storage: Store in a designated solid-waste secondary containment bin. Critical: Ensure this bin is physically isolated from any solid oxidizers (e.g., nitrates, perchlorates)[2].

Protocol B: Liquid Waste Accumulation (Reaction Filtrates)

Applies to: Mother liquors and organic solvents (e.g., EtOAc, EtOH) containing dissolved compound.

  • Segregation: Direct the filtrate into a designated "Non-Halogenated Organic Solvent" carboy.

  • Volume Management: Never fill the liquid waste container beyond 90% capacity. You must leave at least 10% headspace to accommodate potential vapor pressure buildup and prevent container rupture[3].

  • Sealing: Remove any funnels immediately after use. Cap the container tightly. Open waste containers are a primary source of laboratory exposure and regulatory violations[4].

Institutional Disposal & Decontamination Workflow

Protocol C: Empty Container Decontamination

Empty chemical storage containers pose a hidden risk to custodial staff and the environment if not properly neutralized[5].

  • Triple-Rinse: In the fume hood, add a compatible organic solvent (e.g., acetone or ethanol) to the empty Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate bottle. Cap and agitate thoroughly.

  • Drain: Empty the rinsate into your Non-Halogenated Organic Liquid Waste carboy.

  • Repeat: Repeat the rinsing process two more times (Triple-Rinse method)[5].

  • Defacement: Once dry, completely deface or remove the original manufacturer's label.

  • Disposal: Dispose of the clean, defaced glass or plastic container in the laboratory's broken glass or recyclable plastic receptacle[6].

Protocol D: EHS Handoff
  • Time Limit: Do not accumulate waste indefinitely. Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department well before the 6-month accumulation limit (or 90-day limit, depending on your local jurisdiction's RCRA status)[3],[2].

  • Manifesting: Ensure the chemical name is written out completely on the waste manifest. Do not use abbreviations or structural formulas, as commercial disposal facilities require explicit nomenclature for profiling.

Visualizing the Disposal Logic

To ensure flawless execution across your laboratory staff, utilize the following workflow logic for the lifecycle of this compound.

WasteWorkflow Gen Waste Generation: Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate Solid Solid Waste (Powder/Contaminated Consumables) Gen->Solid Liquid Liquid Waste (Reaction Filtrates/Rinsate) Gen->Liquid SegSolid Container: HDPE/Glass Label: Non-Halogenated Solid Solid->SegSolid SegLiquid Container: Solvent Carboy Label: Non-Halogenated Liquid Liquid->SegLiquid Warning CRITICAL: Isolate from Oxidizers (e.g., Nitric Acid) SegSolid->Warning SegLiquid->Warning EHS Institutional EHS Collection (Strict Accumulation Time Limits) Warning->EHS Incineration High-Temp Incineration (>1000°C) with NOx Scrubbing EHS->Incineration

Fig 1: Lifecycle and segregation workflow for nitrogenous organic chemical waste.

References

  • Emory University. "Chemical Waste Disposal Guidelines." Department of Chemistry. Available at: [Link]

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." Northwestern Research. Available at:[Link]

  • Physikalisch-Technische Bundesanstalt. "Chemical Waste Management for Laboratories." PTB. Available at: [Link]

  • California State Polytechnic University, Pomona. "Chemical Waste Disposal Guide Sheet." CPP EHS. Available at: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling and Disposal of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate

For Research Use Only. Not for drug, household, or other uses.

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for drug, household, or other uses.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate (CAS Number: 34753-27-0). As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to handle this compound safely, grounded in established scientific principles and best laboratory practices. The following protocols are designed to be a self-validating system, ensuring a secure environment for your research.

Understanding the Compound: A Risk-Based Approach

Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate is a pyridazine derivative. The pyridazine scaffold is a common pharmacophore in medicinal chemistry.[1] While specific toxicological data for this exact compound is limited, the available safety information classifies it as hazardous.[2]

Chemical and Physical Properties:

PropertyValueSource
CAS Number 34753-27-0[2]
Linear Formula C13H12O3N2[2]
Molecular Weight 244.25[2]
Physical Form Solid[2]

Hazard Identification:

The primary hazards associated with this compound are acute toxicity through multiple routes of exposure.[2]

  • GHS Pictogram: GHS07 (Warning)[2]

  • Hazard Statements:

    • H302: Harmful if swallowed[2]

    • H312: Harmful in contact with skin[2]

    • H332: Harmful if inhaled[2]

These classifications necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below. The causality is clear: direct contact with the solid or inhalation of its dust can lead to adverse health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing, especially during solution preparation.[3][4]
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for protection against a broad range of chemicals.[3][5] Always inspect gloves for damage before use and change them immediately upon any sign of contamination.[3] For extended handling, consider double gloving.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to protect the skin.[3]
Foot Protection Closed-toe ShoesShoes that cover the entire foot are required. Perforated shoes or sandals are not permitted in a laboratory setting.[3]
Respiratory Protection RespiratorAll handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[5][6] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be required.[4]
Safe Handling Protocol: A Step-by-Step Guide

Adherence to a strict operational workflow is paramount for safety.

Preparation:

  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[5][7]

  • Ventilation Check: Ensure the chemical fume hood is functioning correctly before commencing work.[5]

  • Gather Materials: Have all necessary equipment and reagents ready to minimize movement and potential for spills.

  • PPE Inspection: Don and inspect all required PPE as outlined in the table above.

Handling:

  • Weighing: When weighing the solid, do so in the fume hood to contain any dust.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

  • Avoid Inhalation: Do not breathe dust or vapors.[8]

  • Avoid Contact: Prevent contact with skin and eyes.[9][10]

  • No Eating or Drinking: Eating, drinking, and smoking are strictly prohibited in the work area.[7][11]

Post-Handling:

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[5][9]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key.

In Case of a Spill:

  • Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[6]

  • Collection: Carefully collect the absorbed material into a sealed, labeled hazardous waste container.[6]

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][9] Remove contaminated clothing.[12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9][10] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[9][11] If not breathing, give artificial respiration.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Seek immediate medical attention.[9]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical component of the chemical lifecycle.

Waste Characterization:

All waste materials, including the chemical itself, any contaminated consumables (e.g., gloves, absorbent materials), and empty containers, must be treated as hazardous waste.[3][6]

Disposal Protocol:

  • Waste Collection: Collect all hazardous waste in a designated, compatible, and clearly labeled container.[6] The container must be sealable.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate".[6]

  • Storage: Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from sources of ignition and incompatible materials.[6]

  • Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service for final disposal.[5][6] Never pour this chemical down the drain or dispose of it with regular trash.[5]

Workflow Diagrams

To provide a clear visual representation of the key processes, the following diagrams have been created using Graphviz.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep1 Verify Fume Hood Function prep2 Don & Inspect PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat prep1->prep2 prep3 Designate & Prepare Work Area prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Decontaminate Surfaces & Glassware handle3->post1 post2 Dispose of Waste (See Disposal Workflow) post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: Safe Handling Workflow for Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate.

G start Spill Occurs evacuate Alert Others & Evacuate Area start->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into Sealed Waste Container contain->collect label_waste Label Container: 'Hazardous Waste' & Chemical Name collect->label_waste decontaminate Decontaminate Spill Area label_waste->decontaminate contact_ehs Contact EHS for Disposal decontaminate->contact_ehs end Spill Managed contact_ehs->end

Caption: Chemical Spill Response Workflow.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Alfa Aesar. (2025, September 18). Pyridazine - SAFETY DATA SHEET. [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • NextSDS. (n.d.). Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate. [Link]

  • Institute of Molecular and Translational Medicine. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate
Reactant of Route 2
Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate
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